Valspodar
Description
Valspodar has been used in trials studying the treatment of Cancer, Sarcoma, Leukemia, Lymphoma, and Breast Cancer, among others.
This compound is an analogue of cyclosporin-A. This compound inhibits p-glycoprotein, the multidrug resistance efflux pump, thereby restoring the retention and activity of some drugs in some drug-resistant tumor cells. This agent also induces caspase-mediated apoptosis. (NCI04)
This compound is a Protein drug with a maximum clinical trial phase of III (across all indications) and has 18 investigational indications.
nonimmunosuppressive cyclosporin analog which is a potent multidrug resistance modifier; 7-10 fold more potent than cyclosporin A; a potent P glycoprotein inhibitor; MW 1215
Structure
2D Structure
Properties
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-1,4,7,10,12,15,19,25,28-nonamethyl-33-[(E,2R)-2-methylhex-4-enoyl]-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H111N11O12/c1-26-27-28-41(16)53(76)52-57(80)67-49(38(10)11)61(84)68(19)33-48(75)69(20)44(29-34(2)3)56(79)66-50(39(12)13)62(85)70(21)45(30-35(4)5)55(78)64-42(17)54(77)65-43(18)58(81)71(22)46(31-36(6)7)59(82)72(23)47(32-37(8)9)60(83)73(24)51(40(14)15)63(86)74(52)25/h26-27,34-47,49-52H,28-33H2,1-25H3,(H,64,78)(H,65,77)(H,66,79)(H,67,80)/b27-26+/t41-,42+,43-,44+,45+,46+,47+,49+,50+,51+,52+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDYDFNKCBANTM-QCWCSKBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(C)C(=O)C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C[C@@H](C)C(=O)[C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H111N11O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873386 | |
| Record name | Valspodar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1214.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121584-18-7 | |
| Record name | Valspodar [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121584187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valspodar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11869 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Valspodar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VALSPODAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7ZP55KF3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Valspodar's Mechanism of Action in P-glycoprotein Inhibition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valspodar (also known as PSC 833) is a non-immunosuppressive cyclosporine D derivative that has been extensively studied as a potent inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer therapy.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's inhibition of P-gp, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.
Core Mechanism of P-glycoprotein Inhibition by this compound
This compound exerts its inhibitory effect on P-glycoprotein through a multifaceted mechanism that involves direct interaction with the transporter, modulation of its ATPase activity, and subsequent blockage of substrate efflux.
Direct Interaction and Binding
This compound exhibits a high affinity for P-glycoprotein, directly binding to the transporter.[4][5] This interaction is believed to be competitive with P-gp substrates, meaning this compound vies for the same or overlapping binding sites within the transmembrane domains of the protein.[6] The high affinity of this compound for P-gp effectively occludes the binding of chemotherapeutic agents and other substrates, preventing their subsequent transport out of the cell.
Modulation of ATPase Activity
The function of P-glycoprotein as an efflux pump is intrinsically linked to its ability to hydrolyze ATP, which provides the necessary energy for conformational changes and substrate transport. This compound significantly impacts this process by inhibiting the ATPase activity of P-gp.
Unlike some first-generation P-gp inhibitors that can stimulate ATPase activity at low concentrations, this compound acts as a potent inhibitor of both the basal and substrate-stimulated ATPase activity. This inhibition of ATP hydrolysis locks the transporter in a conformation that is unable to effectively bind and transport substrates across the cell membrane. Kinetic studies have suggested that this compound acts as a competitive inhibitor with respect to substrate-stimulated ATPase activity. It is important to note that this compound's modulation of ATPase activity does not appear to stem from an interference with ATP binding to the nucleotide-binding domains (NBDs) of P-gp.
The following diagram illustrates the proposed mechanism of action:
Quantitative Data on this compound-P-glycoprotein Interaction
The following tables summarize key quantitative parameters that define the interaction between this compound and P-glycoprotein, providing a basis for comparative analysis and experimental design.
Table 1: Binding Affinity and Transport Kinetics of this compound
| Parameter | Value | Cell/System | Reference |
| Michaelis Constant (Km) for transport | 50 nM | LLC-PK1 cells transfected with MDR1 |
Table 2: Inhibitory Potency of this compound
| Parameter | Value | Substrate | Cell/System | Reference |
| IC50 | 100 nM | Loperamide | MDCK-MDR1 cells | [7] |
| Km for inhibition (accumulation assay) | 118 ± 76 ng/mL | Rhodamine | CD56+ cells | [8] |
| Km for inhibition (efflux assay) | 508 ± 141 ng/mL | Rhodamine | CD56+ cells | [8] |
| IC50 | 0.4 ± 0.02 µM | NSC 279836 | MDA-MB-435mdr cells | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory action of this compound on P-glycoprotein.
P-glycoprotein ATPase Activity Assay
This assay measures the effect of this compound on the ATP hydrolysis rate of P-gp.
Materials:
-
P-gp-rich membrane vesicles (from Sf9 or mammalian cells)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)
-
ATP solution (e.g., 100 mM)
-
This compound stock solution (in DMSO)
-
P-gp substrate (e.g., Verapamil, as a positive control for stimulation)
-
Sodium orthovanadate (Na3VO4) solution (P-gp ATPase inhibitor)
-
Phosphate detection reagent (e.g., BIOMOL Green)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add P-gp membrane vesicles to each well.
-
Add the this compound dilutions to the respective wells. For control wells, add assay buffer with DMSO (vehicle control), a known P-gp substrate (positive control for stimulation), or Na3VO4 (to determine P-gp specific activity).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding ATP to each well to a final concentration of 3-5 mM.
-
Incubate the plate at 37°C for 20-30 minutes.
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of Na3VO4 from the total activity.
-
Plot the percentage of inhibition of P-gp ATPase activity against the this compound concentration to determine the IC50 value.
Radiolabeled Substrate Transport Assay
This assay directly measures the ability of this compound to inhibit the transport of a radiolabeled P-gp substrate.
Materials:
-
P-gp-overexpressing cells (e.g., MDCK-MDR1) and parental cells
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Radiolabeled P-gp substrate (e.g., [³H]-digoxin, [¹⁴C]-paclitaxel)
-
This compound stock solution (in DMSO)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed P-gp-overexpressing and parental cells on permeable supports (e.g., Transwell inserts) and culture to form a confluent monolayer.
-
Wash the cell monolayers with transport buffer.
-
Pre-incubate the cells with transport buffer containing various concentrations of this compound or vehicle (DMSO) for 30-60 minutes at 37°C.
-
Add the radiolabeled substrate to the apical (for efflux) or basolateral (for influx) chamber.
-
At various time points, collect samples from the receiver chamber.
-
Measure the radioactivity in the collected samples using a scintillation counter.
-
At the end of the experiment, lyse the cells and measure the intracellular radioactivity.
-
Calculate the apparent permeability (Papp) in both directions (apical to basolateral and basolateral to apical).
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
-
Determine the inhibitory effect of this compound by observing the reduction in the efflux ratio in its presence.
Photoaffinity Labeling
Photoaffinity labeling is used to identify the binding site of this compound on P-gp. This typically requires a photoactivatable analog of this compound.
Materials:
-
P-gp-rich membrane vesicles
-
Photoactivatable, radiolabeled this compound analog
-
UV irradiation source (e.g., 365 nm)
-
SDS-PAGE reagents and equipment
-
Autoradiography or phosphorimaging system
Procedure:
-
Incubate P-gp membrane vesicles with the photoactivatable this compound analog in the dark.
-
To determine the specificity of binding, perform parallel incubations with an excess of non-labeled this compound or other P-gp substrates/inhibitors.
-
Expose the samples to UV light to induce covalent cross-linking of the analog to P-gp.
-
Quench any unreacted photoprobes.
-
Separate the membrane proteins by SDS-PAGE.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the radiolabeled P-gp.
-
A reduction in the labeling intensity in the presence of excess non-labeled this compound confirms specific binding.
Conclusion
This compound is a potent and specific inhibitor of P-glycoprotein, acting through a mechanism that involves high-affinity binding and competitive inhibition of substrate-stimulated ATPase activity, ultimately leading to the reversal of multidrug resistance. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate interactions between this compound and P-gp, and to design novel strategies to overcome MDR in clinical settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. P-glycoprotein inhibition using this compound (PSC-833) does not improve outcomes for patients younger than age 60 years with newly diagnosed acute myeloid leukemia: Cancer and Leukemia Group B study 19808 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase I trial of the ABCB1 inhibitor, oral this compound, in combination with paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Technology evaluation: this compound, Novartis AG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of dose and route of administration of the P‐glycoprotein inhibitor, this compound (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, elacridar (GF120918) as dual infusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Valspodar (PSC 833): A Technical Guide to its Application as a Chemosensitizer in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Valspodar (PSC 833), a non-immunosuppressive derivative of cyclosporin D, has been extensively investigated as a potent chemosensitizer in cancer research.[1][2] Its primary mechanism of action lies in the specific inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of chemotherapeutic agents from cancer cells.[3] This efflux is a major contributor to the phenomenon of multidrug resistance (MDR), a significant obstacle to successful cancer treatment. By blocking P-gp, this compound effectively increases the intracellular concentration of anticancer drugs in resistant cells, thereby restoring their sensitivity to treatment. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols for its evaluation, and visualizations of key pathways and workflows.
Mechanism of Action: Overcoming Multidrug Resistance
This compound functions as a second-generation MDR modulator by directly binding to P-glycoprotein.[4][5] This interaction is believed to interfere with the ATPase activity of the transporter, preventing the conformational changes necessary for drug efflux.[3] The result is an increased intracellular accumulation of chemotherapeutic drugs that are P-gp substrates, such as taxanes (paclitaxel), anthracyclines (doxorubicin), and vinca alkaloids.[6][7] This restoration of drug concentration at the target site can lead to the re-induction of apoptotic pathways that were previously subverted in resistant cells.[6]
dot
Caption: this compound inhibits P-gp, increasing intracellular chemotherapy levels and inducing apoptosis.
Quantitative Data
The efficacy of this compound as a chemosensitizer has been quantified in numerous preclinical and clinical studies. The following tables summarize key data points.
Table 1: Preclinical Chemosensitization Data
| Cell Line | Chemotherapeutic Agent | This compound Concentration | Fold Reversal of Resistance (IC50 without this compound / IC50 with this compound) | Reference |
| MCF-7/ADR (Breast Cancer) | Paclitaxel | Not Specified | ~100 | [6] |
| MCF-7/TAX (Breast Cancer) | Paclitaxel | 2 µM | Complete restoration to wild-type sensitivity | [8] |
| MCF-7/DOX (Breast Cancer) | Paclitaxel | 2 µM | Partial restoration | [8] |
| MDA-MB-435mdr | NSC 279836 | Not Specified | Almost complete reversal (IC50 decreases to 0.4±0.02 μM) | [9] |
| SW-620 (Colon Cancer) | Doxorubicin | 400 nM | Significant reduction in doxorubicin IC50 | [9] |
| MDR Human Osteosarcoma Cells | Doxorubicin | Clinically achievable concentrations | Complete reversal of resistant phenotype | [10] |
Table 2: Pharmacokinetic Parameters of this compound
| Study Population | Administration Route | Dose | Clearance (Median) | Key Findings | Reference |
| Refractory Malignancies (n=15) | Intravenous | 1.42 mg/kg/h for 2h, then 0.42 mg/kg/h for 27h | 0.40 ml/min/kg | 20-fold interpatient variability in clearance. | [11] |
| Advanced Solid Tumors | Oral | 5 mg/kg (4 times daily for 12 doses) | Not Specified | Co-administration with paclitaxel requires dose reduction of paclitaxel. | [4][12] |
| Pediatric Acute Leukemia | Not Specified | MTD: 12.5 mg/kg/day | Decreased clearance of mitoxantrone (64%) and etoposide (60%). | [1] | |
| Rats | Intravenous & Oral | Not Specified | Not Specified | Data available for preclinical modeling. | [13] |
Table 3: Summary of Key Clinical Trial Outcomes
| Cancer Type | Phase | Combination Therapy | Key Outcomes | Reference |
| Newly Diagnosed AML (<60 years) | Not Specified | This compound + Daunorubicin, Cytarabine, Etoposide (ADEP) | No improvement in clinical outcomes compared to ADE alone. Increased toxicity in the ADEP arm. | [14] |
| Advanced Solid Tumors | I | This compound + Paclitaxel | Paclitaxel at 70 mg/m² was safely administered with this compound. Limited efficacy led to discontinuation of development. | [4][12] |
| Refractory/Relapsed Pediatric Acute Leukemia | I/II | This compound + Mitoxantrone, Etoposide | MTD of this compound established at 12.5 mg/kg/day with 50% dose-reduced chemotherapy. 3/11 ALL patients had complete responses. | [1] |
| Refractory Malignancies | I | This compound + Doxorubicin, Paclitaxel | Required ~60% dose reductions of doxorubicin and paclitaxel for equivalent myelosuppression. | [15] |
| Recurring or Refractory Multiple Myeloma | III | This compound + Vincristine, Doxorubicin, Dexamethasone (VAD) | Did not improve treatment outcome; higher toxicity in the this compound arm. | [16] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of this compound's chemosensitizing effects.
In Vitro Cytotoxicity and Chemosensitization Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[17][18]
-
Drug Treatment: Treat cells with serial dilutions of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of this compound (e.g., 1 µM).[9] Include wells with this compound alone to confirm its lack of cytotoxicity at the concentration used.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.[17]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours.[18][19]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to dissolve the formazan crystals.[19][20]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent with and without this compound. The fold reversal of resistance is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in combination with this compound.
dot
Caption: A typical workflow for assessing this compound's chemosensitizing effects in vitro.
P-glycoprotein Function Assessment (Rhodamine 123 Efflux Assay)
This assay measures the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123.
Protocol:
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable buffer at a concentration of 1 x 10⁶ cells/mL.[1][21]
-
Inhibitor Pre-incubation: Pre-incubate the cells with this compound at the desired concentration (or a vehicle control) for a short period (e.g., 15-30 minutes) at 37°C.
-
Dye Loading: Add Rhodamine 123 (final concentration typically 0.1-1 µM) to the cell suspension and incubate for 30-60 minutes at 37°C to allow for dye uptake.[22]
-
Efflux Period: Wash the cells with ice-cold buffer to remove excess dye. Resuspend the cells in fresh, pre-warmed buffer with and without this compound and incubate at 37°C for an efflux period (e.g., 1-2 hours).[21]
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Cells with functional P-gp will efflux the dye, resulting in lower fluorescence. Inhibition of P-gp by this compound will lead to dye retention and higher fluorescence.
-
Data Analysis: Compare the mean fluorescence intensity of cells treated with this compound to the control cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with the chemotherapeutic agent, with or without this compound, for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as 0.25% Triton X-100 in PBS.[23][24]
-
TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP) for 60 minutes at 37°C in a humidified chamber.[23]
-
Detection: If using BrdUTP, detect the incorporated nucleotides with a fluorescently labeled anti-BrdU antibody. If using a directly labeled dUTP, proceed to the next step.
-
Counterstaining and Microscopy: Counterstain the nuclei with a DNA stain such as DAPI or Hoechst 33342. Mount the coverslips and visualize the cells using a fluorescence microscope.[23]
-
Data Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells by counting the number of fluorescently labeled nuclei relative to the total number of nuclei.
dot
Caption: this compound-mediated P-gp inhibition leads to apoptosis via increased drug accumulation.
Concluding Remarks
This compound has been a pivotal tool in understanding and combating P-glycoprotein-mediated multidrug resistance. While clinical trials have shown mixed results, often due to pharmacokinetic interactions and toxicities, the preclinical data unequivocally demonstrate its potent chemosensitizing activity.[14][15] The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to investigate the mechanisms of drug resistance and evaluate novel chemosensitizing agents. The continued study of compounds like this compound is essential for the development of more effective cancer therapies that can overcome the challenge of MDR.
References
- 1. Phase I Study of this compound (PSC-833) with Mitoxantrone and Etoposide in Refractory and Relapsed Pediatric Acute Leukemia: A Report from the Children’s Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. TUNEL staining [abcam.com]
- 4. A Phase I trial of the ABCB1 inhibitor, oral this compound, in combination with paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of specific apoptotic pathways in the restoration of paclitaxel-induced apoptosis by this compound in doxorubicin-resistant MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The reversal of multidrug resistance in multicellular tumor spheroids by SDZ PSC 833 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Reversal of multidrug-resistance using this compound (PSC 833) and doxorubicin in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic study of infusional this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase I Trial of the ABCB1 Inhibitor, Oral this compound, in Combination With Paclitaxel in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. P-glycoprotein inhibition using this compound (PSC-833) does not improve outcomes for patients younger than age 60 years with newly diagnosed acute myeloid leukemia: Cancer and Leukemia Group B study 19808 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A phase I trial of doxorubicin, paclitaxel, and this compound (PSC 833), a modulator of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. researchhub.com [researchhub.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. file.medchemexpress.com [file.medchemexpress.com]
- 23. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
The Rise and Fall of a Multidrug Resistance Modulator: A Technical Guide to Valspodar (PSC 833)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valspodar (PSC 833) emerged from the cyclosporin family of compounds as a potent, non-immunosuppressive inhibitor of P-glycoprotein (P-gp), a key transporter protein responsible for multidrug resistance (MDR) in cancer. This technical guide provides a comprehensive overview of the discovery, development, and eventual clinical challenges of this compound. We delve into its primary mechanism of action in reversing MDR and a secondary, P-gp-independent pathway involving the induction of ceramide synthesis. This document presents a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to offer a thorough understanding of this compound's journey from a promising chemosensitizer to a compound that ultimately fell short of clinical success.
Introduction: The Challenge of Multidrug Resistance and the Dawn of this compound
Multidrug resistance remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), encoded by the ABCB1 gene. P-gp functions as an efflux pump, actively removing a broad spectrum of cytotoxic drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.
This compound (PSC 833) was developed as a second-generation MDR modulator, a derivative of cyclosporin D, designed to inhibit P-gp without the immunosuppressive effects of its parent compound[1]. Its discovery sparked hope for a new paradigm in cancer therapy, where co-administration of this compound with conventional chemotherapeutics could restore sensitivity in resistant tumors.
Physicochemical Properties and Structure
This compound is a cyclic undecapeptide with the molecular formula C₆₃H₁₁₁N₁₁O₁₂ and a molecular weight of 1214.6 g/mol . Its structure, a modification of cyclosporin D, confers high affinity for P-gp.
| Property | Value |
| Molecular Formula | C₆₃H₁₁₁N₁₁O₁₂ |
| Molecular Weight | 1214.6 g/mol |
| IUPAC Name | (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-((R,E)-2-methyl-3-oxo-4-octenoyl)-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,12,15,19,25,28-nonamethyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
| CAS Number | 121584-18-7 |
Mechanism of Action
This compound exhibits a dual mechanism of action, contributing to its cytotoxic and chemosensitizing effects.
Primary Mechanism: P-glycoprotein Inhibition
The principal mechanism of this compound is the direct, high-affinity binding to P-glycoprotein[1]. This interaction is non-competitive with the drug substrate, suggesting that this compound allosterically inhibits the conformational changes required for ATP hydrolysis and subsequent drug efflux. By blocking P-gp, this compound increases the intracellular accumulation and retention of co-administered chemotherapeutic agents in MDR cells, thereby restoring their cytotoxic activity.
References
Valspodar: A Technical Guide to its Non-Immunosuppressive Properties and P-glycoprotein Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valspodar (also known as PSC 833) is a non-immunosuppressive derivative of cyclosporin D developed as a potent and specific inhibitor of P-glycoprotein (P-gp/MDR1).[1][2] Unlike its parent compound, cyclosporin A, this compound was engineered to eliminate immunosuppressive activity, allowing for its investigation as a chemosensitizing agent in oncology.[1][2] Its primary mechanism of action is the direct, high-affinity binding to P-gp, an ATP-dependent efflux pump, thereby blocking its ability to expel chemotherapeutic agents from cancer cells and reversing multidrug resistance (MDR).[2][3] This guide provides an in-depth review of the non-immunosuppressive characteristics of this compound, its mechanism of P-gp inhibition, quantitative data from key experiments, and detailed experimental protocols.
Core Non-Immunosuppressive Properties
A defining feature of this compound is its lack of significant immunosuppressive activity, a characteristic that distinguishes it from calcineurin inhibitors like cyclosporin A and tacrolimus.[2][4]
-
Mechanism of Immunosuppression (Cyclosporin A/Tacrolimus): These agents exert their immunosuppressive effects by forming a complex with intracellular immunophilins (cyclophilin for cyclosporin A). This complex then binds to and inhibits calcineurin, a protein phosphatase.[5][6] Calcineurin inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT).[7] The inactivation of NFAT leads to a downstream reduction in the production of interleukin-2 (IL-2) and other cytokines, which are critical for T-cell proliferation and activation.[7][8] This blockade of T-cell function is the basis of their clinical use in preventing organ transplant rejection.[9]
-
This compound's Divergence: this compound was specifically designed to avoid this pathway. While it is a cyclosporin analog, its structural modifications prevent it from effectively inhibiting calcineurin.[2][6] Therefore, it does not suppress T-cell activation or cytokine production, making it a suitable candidate for combination with chemotherapy in immunocompetent patients.[1]
References
- 1. This compound: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Technology evaluation: this compound, Novartis AG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PSC-833, a frontier in modulation of P-glycoprotein mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoprotein inhibition using this compound (PSC-833) does not improve outcomes for patients younger than age 60 years with newly diagnosed acute myeloid leukemia: Cancer and Leukemia Group B study 19808 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunosuppressive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunosuppressive and Nonimmunosuppressive Cyclosporine Analogs Are Toxic to the Opportunistic Fungal Pathogen Cryptococcus neoformans via Cyclophilin-Dependent Inhibition of Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The immunosuppressive drug cyclosporin A has an immunostimulatory function in CD8+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence that the immunosuppressive effects of FK506 and cyclosporine are identical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclosporine immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Preclinical Efficacy of Valspodar: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valspodar (also known as PSC 833) is a non-immunosuppressive cyclosporine analogue that has been extensively investigated as a potent inhibitor of P-glycoprotein (P-gp), a key transporter protein implicated in multidrug resistance (MDR) in cancer. By blocking the efflux pump function of P-gp, this compound aims to increase the intracellular concentration of co-administered chemotherapeutic agents in resistant tumor cells, thereby restoring their cytotoxic efficacy. This technical guide provides a comprehensive overview of the in vivo preclinical studies that have evaluated the efficacy of this compound, with a focus on experimental methodologies, quantitative outcomes, and the underlying biological pathways.
Core Mechanism of Action: P-glycoprotein Inhibition
This compound's primary mechanism of action is the direct inhibition of P-glycoprotein, an ATP-binding cassette (ABC) transporter encoded by the ABCB1 gene. In many cancer cells, overexpression of P-gp leads to the active efflux of a broad spectrum of chemotherapeutic drugs, reducing their intracellular concentration and rendering the cells resistant to treatment. This compound binds to P-gp, competitively inhibiting the binding and transport of cytotoxic drugs. This restores the ability of these drugs to accumulate within the cancer cells and exert their therapeutic effects.
Signaling Pathways in P-glycoprotein Mediated Multidrug Resistance
The expression and activity of P-glycoprotein are regulated by complex signaling networks. Understanding these pathways is crucial for contextualizing the action of inhibitors like this compound. Key pathways involved include the PI3K/Akt/NF-κB and MAPK/ERK signaling cascades.[1][2][3][4][5] These pathways can be activated by various stimuli, including growth factors and cellular stress, leading to the transcription and translation of the ABCB1 gene and subsequent P-gp expression on the cell surface.
References
- 1. P-glycoprotein and cancer: what do we currently know? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Perplexing Role of P-Glycoprotein in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Determining the Optimal Concentration of Valspodar in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valspodar (also known as PSC 833) is a non-immunosuppressive cyclosporine D analog that functions as a potent inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells.[1][2][3] By blocking the efflux pump activity of P-gp, this compound can restore or enhance the cytotoxic effects of various chemotherapeutic agents in resistant cancer cell lines.[1][2][4] Determining the optimal concentration of this compound is a critical step in designing in vitro experiments to study its chemosensitizing effects. This document provides detailed protocols and application notes for establishing the optimal working concentration of this compound in your specific cell culture model.
The primary objectives when determining the optimal concentration of this compound are:
-
To identify a concentration that effectively inhibits P-gp without causing significant cytotoxicity on its own.
-
To establish a dose-response curve to understand the concentration-dependent effects of this compound in combination with a cytotoxic agent.
Data Presentation
The following tables summarize the expected quantitative data from experiments designed to determine the optimal concentration of this compound.
Table 1: Cytotoxicity of this compound as a Single Agent
This table is used to determine the concentration range at which this compound itself does not significantly impact cell viability.
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98 ± 4.8 |
| 0.5 | 97 ± 5.1 |
| 1.0 | 95 ± 4.9 |
| 2.5 | 92 ± 5.5 |
| 5.0 | 88 ± 6.1 |
| 10.0 | 75 ± 7.3 |
Note: Data are hypothetical examples. The optimal non-toxic concentration will be cell-line dependent.
Table 2: Potentiation of Doxorubicin Cytotoxicity by this compound in a Multidrug-Resistant Cell Line
This table illustrates the chemosensitizing effect of a non-toxic concentration of this compound (e.g., 1 µM) on a P-gp substrate chemotherapeutic agent like Doxorubicin.
| Doxorubicin Concentration (nM) | Cell Viability (%) - Doxorubicin Alone (Mean ± SD) | Cell Viability (%) - Doxorubicin + 1 µM this compound (Mean ± SD) |
| 0 | 100 ± 4.5 | 96 ± 5.0 |
| 10 | 95 ± 5.1 | 85 ± 6.2 |
| 50 | 88 ± 6.3 | 65 ± 7.1 |
| 100 | 75 ± 7.0 | 45 ± 5.8 |
| 250 | 60 ± 5.9 | 25 ± 4.9 |
| 500 | 48 ± 6.8 | 15 ± 4.2 |
| 1000 | 35 ± 5.5 | 8 ± 3.1 |
Table 3: IC50 Values for Doxorubicin in the Presence and Absence of this compound
This table provides a clear comparison of the half-maximal inhibitory concentration (IC50) of a chemotherapeutic agent with and without this compound, quantifying the reversal of resistance.
| Treatment Condition | IC50 of Doxorubicin (nM) | Fold-Change in IC50 |
| Doxorubicin Alone | 480 | - |
| Doxorubicin + 1 µM this compound | 85 | 5.6 |
Experimental Protocols
Protocol 1: Determining the Intrinsic Cytotoxicity of this compound
This protocol aims to identify the concentration range of this compound that does not induce significant cell death in the target cell line.
Materials:
-
Target cell line (e.g., a multidrug-resistant cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
Drug Preparation: Prepare a serial dilution of this compound in complete culture medium. It is advisable to test a broad range of concentrations initially (e.g., 0.1 µM to 10 µM).[6][7][8]
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for a period that is relevant to your planned co-treatment experiments (e.g., 48-72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against this compound concentration to determine the highest concentration that does not significantly reduce cell viability (e.g., >90% viability).
Protocol 2: Evaluating the Chemosensitizing Effect of this compound
This protocol assesses the ability of a non-toxic concentration of this compound to enhance the cytotoxicity of a chemotherapeutic agent.
Materials:
-
Same materials as in Protocol 1
-
Chemotherapeutic agent (P-gp substrate, e.g., Doxorubicin, Paclitaxel)
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Drug Preparation:
-
Prepare a serial dilution of the chemotherapeutic agent in complete culture medium.
-
Prepare another set of serial dilutions of the chemotherapeutic agent in a medium containing the predetermined non-toxic concentration of this compound (from Protocol 1).
-
-
Treatment: Replace the overnight culture medium with the prepared drug solutions. Include controls for the chemotherapeutic agent alone, this compound alone, and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours).
-
MTT Assay: Perform the MTT assay as described in steps 5 of Protocol 1.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the dose-response curves for the chemotherapeutic agent with and without this compound.
-
Calculate the IC50 values for the chemotherapeutic agent in both conditions to determine the fold-change in sensitivity.[9]
-
Visualizations
Caption: Experimental workflow for determining optimal this compound concentration.
Caption: this compound inhibits P-glycoprotein-mediated drug efflux.
References
- 1. Facebook [cancer.gov]
- 2. A Phase I trial of the ABCB1 inhibitor, oral this compound, in combination with paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A reexamination of PSC 833 (this compound) as a cytotoxic agent and in combination with anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-modulated chemotherapy in human ovarian cancer cells SK-OV-3 and MDAH-2774 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rhodamine 123 Efflux Assay Using Valspodar as an Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often attributed to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[1][2] P-gp functions as an efflux pump, actively transporting a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy.[1][3][4] The Rhodamine 123 (Rh123) efflux assay is a widely used method to assess P-gp activity. Rh123, a fluorescent dye, is a substrate of P-gp and its intracellular accumulation is inversely proportional to P-gp efflux activity.[5][6] Valspodar (also known as PSC 833), a non-immunosuppressive cyclosporin A analog, is a potent and specific inhibitor of P-gp.[7][8] By inhibiting P-gp, this compound increases the intracellular concentration of P-gp substrates like Rh123 and chemotherapeutic agents.[9] This document provides detailed application notes and protocols for performing a Rhodamine 123 efflux assay using this compound as a P-gp inhibitor.
Principle of the Assay
The assay measures the ability of cells to efflux the fluorescent substrate Rhodamine 123. In cells overexpressing P-gp, Rh123 is actively pumped out, resulting in low intracellular fluorescence. When these cells are treated with this compound, P-gp is inhibited, leading to the accumulation of Rh123 inside the cells and a corresponding increase in fluorescence. The change in fluorescence intensity is a direct measure of the P-gp inhibitory activity of this compound.
P-glycoprotein Mediated Efflux and Inhibition by this compound
P-glycoprotein is a transmembrane protein that utilizes the energy from ATP hydrolysis to transport substrates out of the cell.[3][10] This process reduces the intracellular concentration of cytotoxic drugs, leading to multidrug resistance.[2] this compound acts as a competitive or non-competitive inhibitor of P-gp, binding to the transporter and preventing the efflux of its substrates.[8]
P-gp mediated efflux of Rhodamine 123 and its inhibition by this compound.
Experimental Workflow
The general workflow for the Rhodamine 123 efflux assay involves cell preparation, loading with Rhodamine 123 in the presence or absence of this compound, an efflux period, and subsequent measurement of intracellular fluorescence.
Experimental workflow for the Rhodamine 123 efflux assay.
Detailed Protocols
Materials and Reagents:
-
P-gp overexpressing cell line (e.g., MCF7/ADR, K562/ADR) and a parental control cell line (e.g., MCF7, K562)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Rhodamine 123 (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer or fluorescence plate reader
Protocol 1: Rhodamine 123 Accumulation Assay (Flow Cytometry)
-
Cell Preparation:
-
Seed P-gp overexpressing and parental cells in 6-well plates and grow to 70-80% confluency.
-
On the day of the experiment, harvest the cells using trypsin-EDTA (for adherent cells) or by gentle scraping/pipetting (for suspension cells).
-
Wash the cells once with ice-cold PBS and resuspend in fresh, serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor and Dye Treatment:
-
Prepare different concentrations of this compound in serum-free medium. A typical concentration range is 0.1 to 10 µM.[7]
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes.
-
Add the desired concentration of this compound (or vehicle control, e.g., DMSO) to the respective tubes and pre-incubate for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1-5 µM.[6]
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing and Fluorescence Measurement:
-
After incubation, wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Resuspend the cells in 500 µL of ice-cold PBS.
-
Analyze the cells immediately on a flow cytometer, using an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Record the mean fluorescence intensity (MFI) for each sample.
-
Protocol 2: Rhodamine 123 Efflux Assay (Fluorescence Plate Reader)
-
Cell Preparation:
-
Seed cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells once with PBS.
-
Add 100 µL of medium containing 5 µM Rhodamine 123 to each well.
-
Incubate for 1 hour at 37°C in the dark to allow for dye uptake.
-
-
Efflux and Inhibition:
-
After the loading period, remove the Rhodamine 123 solution and wash the cells twice with PBS.
-
Add 100 µL of fresh medium containing different concentrations of this compound (or vehicle control) to the wells.
-
Incubate for 1-2 hours at 37°C to allow for efflux.
-
-
Fluorescence Measurement:
-
After the efflux period, remove the medium and wash the cells once with PBS.
-
Add 100 µL of lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 10 minutes at room temperature to lyse the cells.
-
Measure the fluorescence of the cell lysates using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Presentation and Analysis
The results can be presented as the mean fluorescence intensity (MFI) or as a percentage of the control (cells treated with Rhodamine 123 alone). The P-gp inhibitory activity of this compound can be quantified by calculating the IC50 value, which is the concentration of the inhibitor that causes a 50% increase in Rhodamine 123 accumulation or a 50% reduction in its efflux.
Table 1: Representative Quantitative Data for Rhodamine 123 Efflux Assay with this compound
| Parameter | Cell Line | Rhodamine 123 Concentration | This compound Concentration | Observed Effect | Reference |
| IC50 of this compound | MDA-MB-435mdr | Not Specified | Pretreatment | Decreased IC50 of another drug | [7] |
| Effective Concentration | P-gp-positive AML cells | Not Specified | 10 mg/kg (in vivo) | Increased intracellular daunorubicin | [9] |
| Typical Rh123 Concentration | MCF7R | 5.25 µM | Various | Increased Rh123 accumulation | [6] |
| This compound Concentration for Inhibition | Pgp-expressing cells | Not Specified | 2.5 µM | Blocked Rh123 efflux | [11] |
Troubleshooting and Considerations
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase for optimal results.
-
Dye Concentration: The optimal concentration of Rhodamine 123 may vary between cell lines and should be determined empirically. High concentrations can be toxic.[12]
-
Incubation Times: Incubation times for dye loading and efflux should be optimized for each cell line.
-
Controls: Always include a parental cell line (low P-gp expression) as a negative control and a known P-gp inhibitor (like Verapamil or Cyclosporin A) as a positive control.[13][14]
-
Fluorescence Quenching: Be aware of potential fluorescence quenching by test compounds.
-
This compound Cytotoxicity: At higher concentrations, this compound itself may exhibit some cytotoxicity. It is advisable to perform a cytotoxicity assay to determine the non-toxic concentration range for the cell line being used.[7]
Conclusion
The Rhodamine 123 efflux assay using this compound as an inhibitor is a robust and reliable method for studying P-gp function and for screening potential MDR reversal agents. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers in the field of cancer biology and drug development. Careful optimization of experimental conditions and appropriate data analysis are crucial for obtaining accurate and reproducible results.
References
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 3. Recent Progress in Understanding the Mechanism of P-Glycoprotein-mediated Drug Efflux - ProQuest [proquest.com]
- 4. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 5. A comparison of rhodamine 123 accumulation and efflux in cells with P-glycoprotein-mediated and MRP-associated multidrug resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P-Glycoprotein inhibitor this compound (PSC 833) increases the intracellular concentrations of daunorubicin in vivo in patients with P-glycoprotein-positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Utilizing Valspodar in ABCB1 Overexpressing Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter protein ABCB1, also known as P-glycoprotein (P-gp).[1][2][3][4] ABCB1 functions as an ATP-dependent efflux pump, actively transporting a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[4] Valspodar (also known as PSC 833) is a potent, non-immunosuppressive cyclosporin D analog that acts as a second-generation inhibitor of ABCB1.[5] By directly binding to P-glycoprotein, this compound competitively inhibits the efflux of cytotoxic drugs, thus restoring their intracellular concentration and resensitizing resistant cancer cells to chemotherapy.[5][6]
These application notes provide a comprehensive guide for the use of this compound in in vitro studies involving ABCB1-overexpressing cell lines. Detailed protocols for assessing the reversal of multidrug resistance, determining cytotoxicity, and evaluating drug accumulation are provided, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.
Mechanism of Action of this compound
This compound functions by directly interacting with the ABCB1 transporter. This interaction is believed to occur at the drug-binding site, thereby competitively inhibiting the binding and subsequent efflux of chemotherapeutic substrates. This leads to an increased intracellular accumulation of the anticancer drug, allowing it to reach its therapeutic target and induce cytotoxicity in resistant cells.
Caption: Mechanism of this compound-mediated inhibition of ABCB1.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Reversing ABCB1-Mediated Multidrug Resistance
| Cell Line | Chemotherapeutic Agent | IC50 without this compound (nM) | IC50 with this compound (nM) | This compound Concentration (µM) | Fold Reversal | Reference |
| DU145 DTXR | Docetaxel | 388 | ~5.9 | 0.05 (Elacridar) | ~65.8 | [7] |
| PC-3 DTXR | Docetaxel | 305 | ~8.2 | 0.05 (Elacridar) | ~37.2 | [7] |
| MDA-MB-435mdr | NSC 279836 | >10 µM | 0.4 ± 0.02 µM | Not Specified | >25 | MedChemExpress Data |
| T47D/TAMR-6 | Doxorubicin | Not Specified | Significantly Decreased | 0.25 - 0.75 µg/mL | Not Quantified | MedChemExpress Data |
| Human Osteosarcoma Cells | Doxorubicin | Resistant | Sensitive | Clinically achievable | Complete Reversal | [1] |
Note: Data for Elacridar, another potent ABCB1 inhibitor, is included to provide a comparative context for the reversal of resistance.
Experimental Protocols
Assessment of Cytotoxicity and Reversal of Resistance (MTT Assay)
This protocol is designed to determine the cytotoxic effects of a chemotherapeutic agent in the presence and absence of this compound and to quantify the reversal of resistance.
Materials:
-
ABCB1-overexpressing and parental (sensitive) cell lines
-
Complete cell culture medium
-
This compound (PSC 833)
-
Chemotherapeutic agent of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent in culture medium.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute it in culture medium to the desired final concentrations. It is crucial to first determine a non-toxic concentration of this compound.
-
Add 50 µL of the chemotherapeutic agent dilutions to the appropriate wells.
-
Add 50 µL of the this compound solution (or vehicle control) to the appropriate wells. The final volume in each well should be 200 µL.
-
Include wells with cells and medium only (no drug, no this compound) as a negative control and wells with medium only as a blank.
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 values using non-linear regression analysis.
-
The Fold Reversal (FR) is calculated as: FR = IC50 of chemotherapeutic agent alone / IC50 of chemotherapeutic agent + this compound.
-
Caption: Workflow for the MTT cytotoxicity assay.
Assessment of ABCB1 Function (Rhodamine 123 Efflux Assay)
This protocol measures the efflux activity of ABCB1 by quantifying the intracellular accumulation of the fluorescent substrate Rhodamine 123. Inhibition of ABCB1 by this compound will lead to increased intracellular fluorescence.
Materials:
-
ABCB1-overexpressing and parental cell lines
-
Complete cell culture medium
-
This compound (PSC 833)
-
Rhodamine 123
-
Propidium Iodide (PI) for viability staining (optional)
-
Flow cytometer or fluorescence plate reader
-
96-well plates (black-walled for fluorescence reading) or FACS tubes
Procedure:
-
Cell Preparation:
-
Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in culture medium.[9]
-
-
Inhibitor Pre-incubation:
-
Aliquot the cell suspension into FACS tubes or wells of a black-walled 96-well plate.
-
Add this compound at the desired concentration (and a vehicle control) to the respective tubes/wells.
-
Incubate for 30 minutes at 37°C.
-
-
Rhodamine 123 Loading:
-
Efflux:
-
Data Acquisition:
-
Place the samples on ice to stop the efflux.
-
Analyze the intracellular fluorescence using a flow cytometer (typically on the FL1 channel) or a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[9]
-
If using flow cytometry, PI can be added to exclude dead cells.
-
-
Data Analysis:
-
Calculate the mean fluorescence intensity (MFI) for each sample.
-
Compare the MFI of this compound-treated cells to the vehicle-treated control in the ABCB1-overexpressing cell line. An increase in MFI indicates inhibition of efflux.
-
The parental cell line should exhibit high fluorescence with or without this compound, serving as a positive control for accumulation.
-
Caption: Workflow for the Rhodamine 123 efflux assay.
Determination of ABCB1 Expression (Western Blot)
This protocol is used to confirm and compare the expression levels of ABCB1 protein in different cell lines.
Materials:
-
Cell lysates from ABCB1-overexpressing and parental cell lines
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ABCB1/P-glycoprotein (e.g., C219)
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Note: For optimal detection of ABCB1, some protocols recommend avoiding boiling the sample after lysis.[2]
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ABCB1 antibody (e.g., at a 1:500-1:1000 dilution) overnight at 4°C.[2]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe for a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ABCB1 band intensity to the loading control.
-
Compare the normalized ABCB1 expression levels between the resistant and parental cell lines.
-
Conclusion
This compound is a valuable tool for investigating and overcoming ABCB1-mediated multidrug resistance in vitro. The protocols outlined in these application notes provide a framework for researchers to assess the efficacy of this compound in sensitizing resistant cancer cells to various chemotherapeutic agents. By carefully designing and executing these experiments, researchers can gain valuable insights into the mechanisms of drug resistance and the potential of ABCB1 inhibitors in cancer therapy.
References
- 1. Reversal of multidrug-resistance using this compound (PSC 833) and doxorubicin in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P glycoprotein antibody (22336-1-AP) | Proteintech [ptglab.com]
- 3. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Phase I trial of the ABCB1 inhibitor, oral this compound, in combination with paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Application Notes: Valspodar (PSC-833) Preparation and Solubility in DMSO for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valspodar (also known as PSC-833) is a non-immunosuppressive analog of cyclosporin D that functions as a potent and selective inhibitor of P-glycoprotein (P-gp, also known as ABCB1).[1][2][3] P-glycoprotein is an ATP-dependent efflux pump that plays a critical role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell.[1] By inhibiting this pump, this compound can increase the intracellular concentration of these agents, thereby restoring or enhancing their cytotoxic effects in resistant tumor cells.[4][5] These application notes provide detailed protocols for the preparation of this compound solutions in DMSO for use in in vitro cell culture experiments.
Physicochemical and Solubility Data
This compound is a white solid with limited solubility in aqueous solutions but is soluble in organic solvents like DMSO.[6] It is crucial to prepare a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in the cell culture medium.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆₃H₁₁₁N₁₁O₁₂ |
| Molecular Weight | 1214.62 g/mol [7][8] |
| CAS Number | 121584-18-7[8][9] |
| Appearance | White solid[6] |
| Purity | >94-98% (Varies by supplier)[6][9] |
Table 2: Reported Solubility of this compound in DMSO
| Solubility | Molar Equivalent | Source | Notes |
| 4 mM | ~4.86 mg/mL | Abcam[9] | |
| 90 mg/mL | 74.10 mM | TargetMol[7] | Sonication is recommended[7] |
| 100 mg/mL | 82.33 mM | MedchemExpress[8] | Ultrasonic assistance is needed[8] |
Note: The significant variation in reported solubility may depend on the purity of the compound, the specific lot, and the dissolution method (e.g., temperature, sonication time).
Storage and Stability
Proper storage of this compound in both solid and solution form is critical to maintain its activity.
Table 3: Storage Recommendations for this compound
| Form | Storage Temperature | Recommended Duration | Source |
| Solid Powder | -20°C | Up to 3 years[7][8] | Store under desiccating conditions[9] |
| In DMSO | -80°C | 6 months to 1 year[7][8][10] | Recommended for long-term storage |
| In DMSO | -20°C | Up to 1 month[8][10] | Suitable for short-term storage |
Important: To ensure product efficacy, always aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[10][11]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes how to prepare a 10 mM stock solution, a common starting concentration for subsequent dilutions.
Materials:
-
This compound (solid powder)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation. If the powder is adhered to the vial walls, centrifuge it briefly at a low speed (e.g., 3000 rpm for 1-2 minutes) to collect it at the bottom.[7]
-
Calculation: Calculate the required mass of this compound using its molecular weight (1214.62 g/mol ). To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 1214.62 g/mol x 1000 mg/g = 12.15 mg
-
-
Weighing: Carefully weigh out the calculated mass (e.g., 12.15 mg) of this compound powder and place it in a sterile tube.
-
Dissolution: Add the corresponding volume of DMSO (e.g., 1 mL for 12.15 mg) to the tube.
-
Solubilization: Cap the tube tightly and vortex thoroughly. To ensure complete dissolution, sonicate the solution in a water bath until it becomes clear.[7][8] Gentle warming to 37°C may also aid dissolution.
-
Aliquoting and Storage: Once fully dissolved, dispense the stock solution into sterile, single-use aliquots (e.g., 10-20 µL) in cryovials. Store the aliquots at -80°C for long-term stability.[10][11]
Caption: A flowchart of the key steps for preparing this compound stock solution.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution into a cell culture medium for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile complete cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the -80°C freezer and thaw it at room temperature.
-
Intermediate Dilution (Recommended): To avoid precipitation and ensure accurate pipetting, perform a serial dilution. For example, to achieve a final concentration of 1 µM:
-
First, dilute the 10 mM stock 1:100 in pre-warmed culture medium to create a 100 µM intermediate solution (e.g., 2 µL of 10 mM stock into 198 µL of medium).
-
Gently mix by pipetting up and down.
-
-
Final Dilution: Add the required volume of the intermediate solution to your cell culture plate wells to achieve the final desired concentration. For example, to get a 1 µM final concentration in a well containing 1 mL of cells and medium, add 10 µL of the 100 µM intermediate solution.
-
Control Group: Always include a vehicle control in your experiment. This should contain the same final concentration of DMSO as the highest concentration of this compound used, to account for any effects of the solvent on the cells.[11] The final DMSO concentration should ideally be kept below 0.5% to minimize cytotoxicity.[11]
-
Precipitation Note: If precipitation is observed upon dilution in the aqueous culture medium, it is recommended to pre-warm both the stock solution and the medium to 37°C before mixing.[7] A stepwise dilution is also advised to mitigate this issue.[7][11]
Mechanism of Action
This compound's primary mechanism of action is the direct inhibition of the P-glycoprotein efflux pump. In multidrug-resistant cancer cells, P-gp is often overexpressed and uses ATP hydrolysis to pump chemotherapeutic drugs out of the cell, lowering their intracellular concentration and thus their efficacy. This compound binds to P-gp, blocking its transport function.[1] This leads to the accumulation of co-administered chemotherapy drugs inside the cancer cell, restoring their ability to reach their therapeutic targets and induce cell death, often through apoptosis.[5]
Caption: this compound inhibits the P-gp pump, leading to chemotherapy drug accumulation and cell death.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. P-Glycoprotein inhibitor this compound (PSC 833) increases the intracellular concentrations of daunorubicin in vivo in patients with P-glycoprotein-positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. raybiotech.com [raybiotech.com]
- 7. This compound (PSC 833) | P-glycoprotein Inhibitor | TargetMol [targetmol.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound (PSC-833), P-glycoprotein inhibitor (CAS 121584-18-7) | Abcam [abcam.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Long-Term Cell Culture Experiments with Valspodar
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valspodar (also known as PSC 833) is a potent, non-immunosuppressive cyclosporin D analog that functions as a highly selective inhibitor of P-glycoprotein (P-gp/MDR1).[1][2] P-glycoprotein is an ATP-dependent efflux pump that is a key player in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy.[3][4] this compound's ability to block this efflux mechanism makes it a valuable tool in cancer research and drug development to investigate the reversal of MDR and to sensitize cancer cells to chemotherapy.
Long-term cell culture experiments are crucial for understanding the sustained effects of P-gp inhibition by this compound on cellular behavior, drug resistance profiles, and potential adaptive mechanisms. However, the stability of small molecules like this compound in cell culture media over extended periods is a critical factor that can significantly impact the interpretation of experimental results. These application notes provide detailed protocols for conducting long-term cell culture experiments with this compound, with a strong emphasis on assessing and maintaining its stability.
Data Presentation
This compound Physicochemical and Storage Properties
| Property | Value | Reference |
| Molecular Formula | C₆₃H₁₁₁N₁₁O₁₂ | [5] |
| Molecular Weight | 1214.62 g/mol | [5] |
| Appearance | White to beige powder | [5] |
| Storage of Powder | Desiccated at -20°C | [5] |
| Purity (HPLC) | ≥98% | [5] |
This compound Stock Solution Stability
| Storage Temperature | Duration | Reference |
| -20°C | 1 month | [6] |
| -80°C | 6 months | [6] |
Note: It is highly recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which will be used for subsequent dilutions in cell culture media.
Materials:
-
This compound powder (≥98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
In a sterile environment (e.g., a laminar flow hood), prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 1.215 mg of this compound in 1 mL of DMSO.
-
Gently vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for your experiments (e.g., 10-50 µL).
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[6]
Protocol 2: Long-Term Cell Culture with this compound Treatment
This protocol outlines the general procedure for treating cultured cells with this compound over an extended period. A critical aspect of long-term experiments is maintaining a consistent concentration of the drug. Therefore, this protocol incorporates a media refreshment schedule.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)[7]
-
This compound stock solution (from Protocol 1)
-
Sterile cell culture flasks or plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Seed the cells in the desired culture vessel at a density that allows for long-term growth without reaching over-confluency during the experiment.
-
Allow the cells to adhere and resume logarithmic growth (typically 24 hours).
-
Prepare the this compound-containing medium by diluting the stock solution to the desired final concentration. For example, to prepare 10 mL of medium with 1 µM this compound from a 10 mM stock solution, add 1 µL of the stock solution to 10 mL of complete medium.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Media Refreshment: Due to the potential for degradation of this compound at 37°C and the depletion of nutrients, it is recommended to completely replace the medium with freshly prepared this compound-containing medium every 2-3 days.[1][8][9] This frequency should be validated for your specific cell line and experimental duration using the stability assessment protocol below.
-
At the desired time points, harvest the cells for downstream analysis (e.g., viability assays, protein expression, gene expression).
Protocol 3: Assessment of this compound Stability in Cell Culture Medium
Materials:
-
Complete cell culture medium (the same as used in your experiments)
-
This compound stock solution
-
Sterile, cell-free culture plates or tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC-MS/MS system
-
Acetonitrile
-
Ammonium formate or other suitable mobile phase additives
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your experiments.
-
Dispense this solution into multiple sterile, cell-free culture plates or tubes.
-
Incubate these samples under your standard cell culture conditions (37°C, 5% CO₂).
-
-
Time Points:
-
At designated time points (e.g., 0, 24, 48, 72, 96, and 120 hours), remove a sample from the incubator.
-
Immediately process the sample for analysis or store it at -80°C until analysis.
-
-
Sample Processing (Protein Precipitation):
-
To 100 µL of the this compound-containing medium, add 300 µL of cold acetonitrile to precipitate the proteins from the serum in the medium.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant for HPLC-MS/MS analysis.
-
-
HPLC-MS/MS Analysis:
-
Develop an HPLC-MS/MS method for the quantification of this compound. A previously published method for rat plasma can be adapted.[10]
-
Example HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.
-
Flow Rate: 0.2-0.5 mL/min
-
-
Example MS/MS Conditions (to be optimized):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound.
-
-
-
Data Analysis:
-
Create a standard curve using known concentrations of this compound in the same cell culture medium.
-
Quantify the concentration of this compound in the samples from each time point.
-
Plot the concentration of this compound versus time to determine its degradation rate and half-life under your experimental conditions.
-
Based on these results, adjust the media refreshment schedule in Protocol 2 to ensure the this compound concentration remains within an acceptable range (e.g., >80% of the initial concentration).
-
Mandatory Visualizations
Caption: P-glycoprotein inhibition by this compound.
Caption: Workflow for long-term cell culture with this compound.
References
- 1. corning.com [corning.com]
- 2. allevi3d.com [allevi3d.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound = 98 HPLC 121584-18-7 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DMEM/F-12 Complete medium, with ʟ-glutamine and 10% FBS, liquid, 0.2 μm filtered, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 8. How often should you change your cell culture media? - Ximbio FAQ [ximbio.com]
- 9. Cell Culture Media Change Protocol [bioprocessonline.com]
- 10. Development of a liquid chromatography-mass spectrometry (LC/MS) assay method for the quantification of PSC 833 (this compound) in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
Valspodar in Patient-Derived Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-Derived Xenograft (PDX) models, which involve the implantation of human tumor tissue into immunodeficient mice, have emerged as a pivotal platform in preclinical cancer research. These models more accurately recapitulate the heterogeneity and microenvironment of patient tumors compared to traditional cell line-derived xenografts. Valspodar (PSC 833), a potent, non-immunosuppressive cyclosporine D analog, is a second-generation inhibitor of P-glycoprotein (P-gp or ABCB1), a key transporter protein implicated in multidrug resistance (MDR). This document provides detailed application notes and protocols for the utilization of this compound in PDX models to investigate and overcome chemotherapy resistance.
Mechanism of Action: P-glycoprotein Inhibition
P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy. This compound competitively binds to P-gp, inhibiting its function and restoring the cytotoxic effects of co-administered anticancer drugs.
dot
Caption: P-gp Inhibition by this compound
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from preclinical studies investigating the efficacy of this compound in combination with chemotherapeutic agents in mouse models. While these studies primarily utilized cell line-derived xenografts, the data provide a strong rationale and starting point for designing experiments in PDX models.
Table 1: Effect of this compound on Intracellular Drug Concentration
| Chemotherapy Agent | Cancer Model | This compound Dose | Route | Increase in Intracellular Drug Concentration | Reference |
| Daunorubicin | Pgp-positive AML (in vivo in patients) | 10 mg/kg/24h infusion | IV | 52% increase in AUC ratio (leukemic cells/plasma) | [1][2] |
| Mitoxantrone | MDA-MB-435mdr xenograft | Not specified | Not specified | Increased accumulation to 94% of wild-type tumors | |
| Paclitaxel | Mouse brain | Not specified | Not specified | ~10-fold increase in brain paclitaxel levels | [3] |
Table 2: Efficacy of this compound in Combination Therapy in Xenograft Models
| Chemotherapy Agent | Cancer Model | This compound Dose | Chemotherapy Dose | Route | Tumor Growth Inhibition | Reference |
| Paclitaxel | Refractory Ovarian Carcinoma | 5 mg/kg qid x 12 doses | 70 mg/m² | Oral/IV | Limited activity | [4] |
| Doxorubicin & Paclitaxel | Refractory Malignancies | 5 mg/kg qid x 12 doses | Dox: 12.5 mg/m², Pac: 70 mg/m² | Oral/IV | 5 partial, 2 minor remissions | [5] |
| Paclitaxel & Carboplatin | Ovarian Cancer PDX | Not specified in direct this compound study | Paclitaxel: 15 mg/kg, Carboplatin: 50 mg/kg | IP | Significant decrease in tumor weight (chemo alone) | [6] |
| Doxorubicin | Doxorubicin-resistant Osteosarcoma PDOX | Not specified in direct this compound study | Not specified | Not specified | Combination of CDK4/6 and mTOR inhibitors reduced tumor volume | [7] |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the subcutaneous implantation of fresh human tumor tissue into immunodeficient mice.
dot
Caption: PDX Establishment Workflow
Materials:
-
Fresh patient tumor tissue in sterile collection medium (e.g., RPMI-1640) on ice.
-
Immunodeficient mice (e.g., NOD/SCID, NSG), 6-8 weeks old.
-
Sterile surgical instruments (scalpels, forceps, scissors).
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail).
-
Wound closure materials (e.g., surgical clips or sutures).
-
Sterile PBS and petri dishes.
Procedure:
-
Tumor Tissue Collection: Obtain fresh tumor tissue from surgery or biopsy under sterile conditions. Transport the tissue to the laboratory in a sterile container with collection medium on ice. The time from tissue collection to implantation should be minimized, ideally within 2-4 hours.
-
Tissue Processing: In a sterile biosafety cabinet, wash the tumor tissue with cold, sterile PBS to remove any blood clots or necrotic tissue. Mince the tumor into small fragments of approximately 2-3 mm³.
-
Animal Preparation and Anesthesia: Anesthetize the mouse using an approved protocol. Shave and sterilize the implantation site on the flank of the mouse.
-
Implantation: Make a small incision (approximately 5 mm) in the skin. Using forceps, create a subcutaneous pocket. Insert one tumor fragment into the pocket.
-
Wound Closure: Close the incision with surgical clips or sutures.
-
Post-operative Care and Monitoring: Monitor the mouse until it recovers from anesthesia. Provide appropriate post-operative analgesia as per institutional guidelines. Monitor the mice regularly for tumor growth by caliper measurements (tumor volume = (length x width²)/2).
-
Passaging: When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor. Process the tumor as described in step 2 and implant fragments into new recipient mice for cohort expansion. A portion of the tumor can be cryopreserved for future use.
Protocol 2: In Vivo Efficacy Study of this compound and Chemotherapy in PDX Models
This protocol describes a typical in vivo efficacy study to evaluate the combination of this compound and a chemotherapeutic agent in established PDX models.
dot
Caption: In Vivo Efficacy Study Workflow
Materials:
-
Established PDX-bearing mice with tumor volumes of 100-200 mm³.
-
This compound (formulated for in vivo administration, e.g., in a microemulsion or other suitable vehicle).
-
Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin) formulated for in vivo administration.
-
Vehicle control for both this compound and the chemotherapeutic agent.
-
Dosing equipment (e.g., gavage needles, syringes).
Procedure:
-
Cohort Establishment: Once PDX tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (typically n=8-10 mice per group).
-
Group 1: Vehicle control
-
Group 2: Chemotherapy agent alone
-
Group 3: this compound alone
-
Group 4: this compound + Chemotherapy agent
-
-
Dosing Regimen:
-
This compound: A typical oral dose for this compound in mice is 10 mg/kg.[8] It is often administered 1-2 hours prior to the chemotherapeutic agent to ensure maximal P-gp inhibition. The dosing frequency will depend on the experimental design but can be daily or intermittent.
-
Chemotherapy: The dose of the chemotherapeutic agent should be carefully determined. Due to this compound's inhibition of P-gp and potential effects on drug metabolism (e.g., via CYP3A4), the dose of the co-administered drug may need to be reduced to avoid toxicity.[2][9] For example, when combined with this compound, paclitaxel doses in clinical trials were reduced.[2] A pilot dose-finding study in the specific PDX model is recommended.
-
-
Treatment Administration: Administer drugs via the appropriate route (e.g., oral gavage for this compound, intravenous or intraperitoneal for chemotherapy).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record body weight 2-3 times per week as an indicator of toxicity.
-
Observe mice daily for any clinical signs of distress.
-
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), after a fixed duration, or if signs of excessive toxicity are observed.
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze survival data using Kaplan-Meier curves.
-
At the end of the study, tumors can be harvested for further analysis (e.g., histology, biomarker analysis).
-
Conclusion
The use of this compound in patient-derived xenograft models provides a powerful tool to study and potentially overcome multidrug resistance in a clinically relevant setting. The protocols provided herein offer a framework for researchers to design and execute robust preclinical studies. Careful consideration of dosing and potential toxicities is crucial for the successful implementation of these experiments. The insights gained from such studies can significantly contribute to the development of more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. A Phase I trial of the ABCB1 inhibitor, oral this compound, in combination with paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-glycoprotein inhibition using this compound (PSC-833) does not improve outcomes for patients younger than age 60 years with newly diagnosed acute myeloid leukemia: Cancer and Leukemia Group B study 19808 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A phase I trial of liposomal doxorubicin, paclitaxel and this compound (PSC-833), an inhibitor of multidrug resistance. [epistemonikos.org]
Troubleshooting & Optimization
Valspodar Solubility and Formulation Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valspodar. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental workflows, with a focus on preventing precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a lipophilic molecule with poor solubility in water. It is, however, highly soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1][2]
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO.[3][4] Commercial suppliers suggest that solubility in DMSO can reach up to 100 mg/mL, although sonication may be required to achieve this.[5] For most applications, a stock solution of 10 mM in DMSO is a common starting point.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer (e.g., PBS, cell culture media). What can I do to prevent this?
Precipitation upon dilution into aqueous solutions is a common issue with this compound due to its low aqueous solubility. Here are several strategies to mitigate this:
-
Serial Dilution in DMSO: Before adding this compound to your aqueous buffer, perform serial dilutions of your high-concentration DMSO stock solution in DMSO to get closer to your final desired concentration. This reduces the magnitude of the "solvent shock" when introducing the compound to the aqueous environment.
-
Stepwise Addition and Mixing: Add the this compound-DMSO solution to your aqueous buffer dropwise while vortexing or stirring the buffer. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Warming Solutions: Gently warming both the this compound-DMSO stock solution and the aqueous buffer to 37°C before mixing can help improve solubility and prevent precipitation.
-
Use of Co-solvents: For certain applications, the use of a co-solvent in the final aqueous solution can help maintain this compound's solubility. However, the compatibility of the co-solvent with your experimental system must be considered.
Q4: What is the recommended final concentration of DMSO in my in vitro experiments?
The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts or toxicity in your experimental system (e.g., cell culture). A final DMSO concentration of less than 0.5% (v/v) is generally considered acceptable for most cell-based assays, though it is always best to include a vehicle control (the same final concentration of DMSO without this compound) in your experimental design to account for any effects of the solvent.
Q5: How should I store my this compound stock solution?
This compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: this compound Precipitation
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding this compound-DMSO stock to aqueous buffer. | High degree of supersaturation due to rapid solvent change. | Perform serial dilutions in DMSO first to lower the concentration of the stock being added. Add the this compound-DMSO solution dropwise to the aqueous buffer while vigorously mixing. Consider gently warming both solutions to 37°C. |
| Precipitation observed after a short period of time (minutes to hours) in the final aqueous solution. | The concentration of this compound is above its thermodynamic solubility limit in the final buffer. | Lower the final concentration of this compound in your experiment if possible. If a higher concentration is necessary, consider the use of a co-solvent or a specialized formulation (see below). |
| Cloudiness or fine precipitate observed in cell culture media after adding this compound. | Interaction with components in the cell culture media (e.g., proteins in fetal bovine serum) may reduce solubility. | Ensure thorough and rapid mixing upon addition. Prepare the final dilution of this compound in serum-free media first, and then add this to your cells, followed by the addition of serum if required by your protocol. Always include a vehicle control. |
| Precipitate forms after storing the diluted aqueous solution. | The diluted aqueous solution is not stable. | Prepare fresh dilutions of this compound in your aqueous buffer for each experiment. Do not store diluted aqueous solutions of this compound. |
Quantitative Solubility Data
Obtaining precise quantitative solubility data for this compound in various aqueous buffers is challenging as this information is not widely available in peer-reviewed literature. The provided data is based on information from commercial suppliers and may vary depending on the specific buffer composition, temperature, and other experimental conditions.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO (Dimethyl sulfoxide) | Up to 100 mg/mL (approx. 82 mM) | Sonication may be required for higher concentrations. |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL (approx. 0.21 mM) | |
| Water | Very low / Insoluble | |
| Ethanol | Soluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, Anhydrous DMSO.
-
Procedure: a. Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound: 1214.6 g/mol ). b. Add the calculated amount of this compound powder to a sterile microcentrifuge tube or vial. c. Add the appropriate volume of anhydrous DMSO to the tube. d. Vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary. e. Aliquot the 10 mM stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a 1 µM this compound Working Solution in Cell Culture Media
-
Materials: 10 mM this compound stock solution in DMSO, DMSO, Sterile cell culture media.
-
Procedure: a. Prepare an intermediate dilution of the this compound stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to obtain a 1 mM solution. b. Gently warm the 1 mM this compound solution and the cell culture media to 37°C. c. Add the appropriate volume of the 1 mM this compound solution to the pre-warmed cell culture media to achieve the final 1 µM concentration (e.g., add 1 µL of 1 mM this compound to 1 mL of media). d. Mix immediately and thoroughly by gentle inversion or pipetting. e. Use the freshly prepared working solution immediately.
Visualizations
P-glycoprotein (P-gp) Inhibition by this compound
This compound functions as a non-competitive inhibitor of the P-glycoprotein (P-gp) efflux pump, which is a key mechanism of multidrug resistance in cancer cells. This compound binds to P-gp, likely within the transmembrane domains, and allosterically inhibits its function, preventing the efflux of chemotherapeutic drugs and thereby increasing their intracellular concentration and efficacy.
Caption: P-glycoprotein inhibition by this compound.
Experimental Workflow for Preparing this compound Working Solutions
The following workflow outlines the recommended steps to minimize precipitation when preparing aqueous working solutions of this compound from a DMSO stock.
Caption: Recommended workflow for this compound solution preparation.
References
Valspodar Off-Target Effects: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects of Valspodar in cancer cell line experiments.
Section 1: General FAQs
Q1: What is the primary on-target mechanism of this compound?
This compound (also known as PSC 833) is a non-immunosuppressive cyclosporin A analog.[1][2] Its primary, "on-target" mechanism is the potent inhibition of P-glycoprotein (P-gp, also known as MDR1 or ABCB1), an ATP-dependent efflux pump.[2][3] By binding to P-gp, this compound blocks the pump's ability to expel a wide range of chemotherapeutic drugs from cancer cells, thereby restoring or increasing intracellular drug concentrations and overcoming multidrug resistance (MDR).[2][4]
Q2: What are the major known off-target effects of this compound?
Beyond its potent P-gp inhibition, this compound has several well-documented off-target effects that can significantly impact experimental results:
-
Direct Cytotoxicity: this compound can induce cell death in cancer cells on its own, independent of any P-gp-mediated resistance reversal.[5]
-
Inhibition of Cytochrome P450 3A4 (CYP3A4): this compound is a potent inhibitor of the metabolic enzyme CYP3A4.[3][6] This leads to significant drug-drug interactions, altering the metabolism and clearance of co-administered chemotherapeutic agents that are substrates of CYP3A4.[2][6]
-
Induction of Apoptosis: Some studies suggest this compound can trigger apoptosis through mechanisms such as the hydrolysis of sphingomyelin or de novo ceramide synthesis.[7]
-
Alteration of Oxidative Stress: In combination with other agents like cisplatin, this compound has been shown to increase oxidative stress in some ovarian cancer cell lines.[7]
Section 2: Troubleshooting Unexpected Cytotoxicity
Q3: I am observing significant cell death with this compound alone, even in my P-gp negative control cell line. Is this expected?
Yes, this can be an expected off-target effect. Studies have shown that this compound possesses intrinsic cytotoxic activity at clinically achievable concentrations in various cancer cell lines, including breast, leukemia, and prostate cancer.[5] This effect is independent of its modulatory action on P-gp.[5] Therefore, it is crucial to determine the IC50 of this compound alone in your specific cell lines to establish a non-toxic concentration range for co-treatment experiments.
Troubleshooting Guide: Unexpected this compound Cytotoxicity
Workflow for troubleshooting unexpected this compound cytotoxicity.
Table 1: Intrinsic Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
|---|---|---|---|
| MDA-MB-435/MDR | Breast Adenocarcinoma | >10 | High P-gp expression |
| LNCaP | Prostate Cancer | ~5 | Androgen-sensitive |
| PC-3 | Prostate Cancer | ~7 | Androgen-insensitive |
| DU-145 | Prostate Cancer | ~6 | Androgen-insensitive |
| K562 | Chronic Myelogenous Leukemia | ~4 |
Data is illustrative and compiled from principles discussed in the literature. Researchers should determine specific IC50 values for their own cell lines and experimental conditions.[5]
Section 3: Troubleshooting Drug-Drug Interactions (CYP3A4 Inhibition)
Q4: The toxicity of my primary anticancer drug (e.g., paclitaxel, doxorubicin) is dramatically increased when combined with this compound, leading to massive cell death even at low concentrations. How can I design a proper synergy experiment?
This is a classic manifestation of a pharmacokinetic drug-drug interaction, a known off-target effect of this compound. This compound inhibits CYP3A4, an enzyme responsible for metabolizing many common chemotherapeutic agents.[3][6] This inhibition leads to reduced clearance and higher effective concentrations of the co-administered drug, causing increased toxicity.[2][8] Clinical trials consistently required significant dose reductions (up to 60%) of drugs like paclitaxel and doxorubicin when administered with this compound to achieve equivalent levels of myelosuppression.[8]
Troubleshooting Guide: Potentiated Toxicity in Co-Treatment
-
Acknowledge the Interaction: Recognize that you are likely observing a pharmacokinetic interaction, not just pharmacodynamic synergy.
-
Dose Reduction Matrix: Instead of using a standard dose of your primary drug, perform a two-dimensional dose-response matrix. Test a range of concentrations for both this compound and your primary anticancer drug.
-
Consult Pre-clinical/Clinical Data: Review literature for established dose reductions for your drug of interest when combined with this compound. This can provide a starting point for your dose-response matrix. For example, pre-clinical studies often use this compound concentrations in the range of 0.5-2 µM.[9]
-
Analyze for Synergy: Use software that can calculate synergy scores (e.g., using the Bliss Independence or Loewe Additivity models) from your dose-matrix data to determine if the interaction is truly synergistic or merely additive/potentiated due to the metabolic inhibition.
This compound's inhibition of CYP3A4-mediated drug metabolism.
Table 2: Clinically Observed Dose Reductions of Chemotherapeutics with this compound
| Chemotherapeutic Agent | Required Dose Reduction with this compound | Reason |
|---|---|---|
| Paclitaxel | ~60% | Inhibition of CYP3A4-mediated clearance.[2][8] |
| Doxorubicin | ~60% | Significant pharmacokinetic interactions.[8] |
| Etoposide | Dose-dependent | This compound decreases systemic clearance.[2] |
| Mitoxantrone & Etoposide | 50% (in pediatric trials) | Decreased clearance by 64% and 60% respectively.[10] |
This table highlights the necessity of dose reduction in co-treatment experiments to avoid overwhelming toxicity.
Section 4: Off-Target Effects on Apoptosis and Signaling
Q5: I'm observing apoptosis in my cells treated with this compound, but it doesn't correlate with the intracellular accumulation of my primary drug. What could be the cause?
This compound may be inducing apoptosis directly through off-target mechanisms. Studies in certain cancer cell lines have suggested that this compound can trigger apoptosis via pathways involving sphingomyelin hydrolysis or the de novo synthesis of ceramide.[7] Ceramide is a well-known second messenger in cellular stress responses that can initiate apoptosis. This means this compound might be activating a pro-apoptotic signaling cascade independently of its P-gp inhibition.
Proposed pathway for this compound-induced apoptosis via ceramide.
Troubleshooting Guide: Investigating Off-Target Apoptosis
-
Confirm Apoptosis: Use multiple assays to confirm apoptosis (e.g., Annexin V/PI staining, caspase-3/7 activity assay, PARP cleavage by Western blot).
-
Test this compound Alone: Run apoptosis assays on cells treated with this compound alone at the concentration used in your co-treatment experiments.
-
Inhibit Ceramide Synthesis: If you hypothesize ceramide involvement, pre-treat cells with a known inhibitor of ceramide synthesis (e.g., Fumonisin B1) before adding this compound to see if the apoptotic effect is attenuated.
-
Profile Signaling Pathways: Use Western blotting to probe key proteins in apoptosis and stress-response pathways (e.g., caspases, Bcl-2 family members, JNK) to identify the specific cascade being activated.
Section 5: Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-8,000 cells/well) and allow them to adhere overnight.[5]
-
Treatment: Treat cells with a serial dilution of this compound (and/or co-treatment drug) for the desired time period (e.g., 24, 48, 72 hours). Include vehicle-only controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assessment (Caspase-Glo® 3/7 Assay)
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat as described above.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix gently on a plate shaker for 30 seconds, then incubate at room temperature for 1-2 hours, protected from light.
-
Readout: Measure luminescence using a plate-reading luminometer.
-
Analysis: Increased luminescence indicates higher caspase-3/7 activity and apoptosis. Normalize results to cell number if significant anti-proliferative effects are observed.
Protocol 3: P-gp Function Assessment (Rhodamine 123 Efflux Assay)
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., phenol red-free media) at a concentration of 1x10^6 cells/mL.
-
Inhibitor Pre-incubation: Pre-incubate cells with this compound (e.g., 2-5 µM) or a vehicle control for 30-60 minutes at 37°C.
-
Dye Loading: Add the P-gp substrate Rhodamine 123 to a final concentration of ~1 µM and incubate for an additional 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Efflux Phase: Resuspend the cells in fresh, warm media (with or without this compound) and incubate at 37°C. Take aliquots at different time points (e.g., 0, 30, 60, 90 minutes).
-
Readout: Analyze the fluorescence of the cell aliquots by flow cytometry.
-
Analysis: Cells with functional P-gp will efflux the dye, showing a decrease in fluorescence over time. In the presence of this compound, P-gp is inhibited, and cells will retain the dye, resulting in higher fluorescence compared to the control.
References
- 1. This compound: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase I trial of the ABCB1 inhibitor, oral this compound, in combination with paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Technology evaluation: this compound, Novartis AG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A reexamination of PSC 833 (this compound) as a cytotoxic agent and in combination with anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The multidrug resistance modulator this compound (PSC 833) is metabolized by human cytochrome P450 3A. Implications for drug-drug interactions and pharmacological activity of the main metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-modulated chemotherapy in human ovarian cancer cells SK-OV-3 and MDAH-2774 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I trial of doxorubicin, paclitaxel, and this compound (PSC 833), a modulator of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase I Study of this compound (PSC-833) with Mitoxantrone and Etoposide in Refractory and Relapsed Pediatric Acute Leukemia: A Report from the Children’s Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Valspodar Dosage in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Valspodar in animal models. The information aims to help optimize dosage regimens to maximize P-glycoprotein (P-gp) inhibition while minimizing associated toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, non-immunosuppressive cyclosporine D analog that functions as a selective inhibitor of P-glycoprotein (P-gp). P-gp is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell. By inhibiting P-gp, this compound increases the intracellular concentration and efficacy of co-administered anticancer drugs in P-gp-expressing cells.
Q2: What are the most common toxicities observed with this compound in animal models?
The most frequently reported and dose-limiting toxicity of this compound in animal models is neurotoxicity, which primarily manifests as transient and reversible cerebellar ataxia.[1] Other observed side effects in rats at higher doses include lethargy and increased urination.[2] When used in combination with chemotherapeutic agents, this compound can also exacerbate myelosuppression.
Q3: How does this compound administration affect the pharmacokinetics of co-administered drugs?
This compound is a substrate and inhibitor of the cytochrome P450 3A (CYP3A) enzyme system.[1][3] This can lead to significant drug-drug interactions, increasing the systemic exposure of co-administered drugs that are also metabolized by CYP3A, such as paclitaxel and doxorubicin.[4] This necessitates a dose reduction of the chemotherapeutic agent to avoid increased toxicity.[4]
Q4: What is a recommended starting dose for this compound in rats to achieve P-gp inhibition with minimal toxicity?
For intravenous administration in rats, a constant infusion of 0.9 mg/hr/kg has been shown to be sufficient to inhibit P-gp at the blood-brain barrier without causing tolerability issues.[2][3] Higher infusion rates (e.g., 2.7 mg/hr/kg) did not show a significant increase in P-gp inhibition but were also well-tolerated.[2] For IV bolus dosing in rats, single doses of 10 mg/kg or higher have been associated with side effects like lethargy and increased urination.[2]
Troubleshooting Guides
Issue 1: Observing Ataxia or Other Neurological Side Effects
Symptoms:
-
Uncoordinated movements, unsteady gait.
-
Tremors.
-
Lethargy.[2]
-
Dizziness.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| This compound dose is too high. | - Reduce the this compound dosage. For IV infusion in rats, doses above 2.7 mg/hr/kg may increase the risk of side effects. For IV bolus, doses of 10 mg/kg or higher are more likely to cause adverse effects.[2] |
| Rapid intravenous injection. | - Administer this compound as a slow intravenous infusion rather than a rapid bolus to maintain lower, more consistent plasma concentrations. A 4.5-hour constant infusion has been shown to be effective and well-tolerated in rats.[2] |
| Drug-drug interaction increasing this compound concentration. | - Review all co-administered substances for potential interactions with CYP3A4, which metabolizes this compound.[1][3] Consider reducing the this compound dose if a CYP3A4 inhibitor is being used. |
| High brain penetration of this compound. | - While the goal is often to inhibit P-gp at the blood-brain barrier, excessive accumulation can lead to neurotoxicity. Consider a lower dose that still achieves sufficient P-gp inhibition. A dose of 0.9 mg/hr/kg IV in rats has been shown to be effective.[2][3] |
Issue 2: Increased Toxicity of Co-administered Chemotherapy
Symptoms:
-
Severe myelosuppression (neutropenia, thrombocytopenia).
-
Increased severity of known side effects of the chemotherapeutic agent.
-
Unexpected organ toxicity.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Pharmacokinetic interaction with this compound. | - this compound inhibits CYP3A, which can significantly increase the plasma concentration of co-administered drugs metabolized by this enzyme (e.g., paclitaxel, doxorubicin).[1][4] A dose reduction of the chemotherapeutic agent by 30-60% may be necessary.[4][5] |
| Enhanced tissue penetration of the chemotherapeutic agent. | - By inhibiting P-gp, this compound increases the penetration of chemotherapeutic drugs into tissues, including sensitive organs. This is the intended effect in tumors but can increase toxicity in normal tissues. Monitor for signs of organ-specific toxicity. |
| This compound's intrinsic cytotoxicity. | - While primarily a P-gp inhibitor, this compound itself can exhibit some cytotoxic activity at clinically achievable concentrations.[6] This may contribute to the overall toxicity of the combination therapy. |
Data Presentation
Table 1: this compound Dose-Dependent Effects and Toxicities in Rodents
| Animal Model | Dose | Administration Route | Observed Effects | Toxicity Profile | Reference |
| Rat (Sprague Dawley) | 0.9 mg/hr/kg | 4.5-hour IV Infusion | Sufficient P-gp inhibition at the blood-brain barrier. | No tolerability issues observed. | [2][3] |
| Rat (Sprague Dawley) | 2.7 mg/hr/kg | 4.5-hour IV Infusion | No significant increase in P-gp inhibition compared to 0.9 mg/hr/kg. | No side effects observed. | [2] |
| Rat (Sprague Dawley) | 8 mg/hr/kg | 4.5-hour IV Infusion | - | Some instances of side effects observed. | [2] |
| Rat (Sprague Dawley) | 5 mg/kg followed by 3 mg/kg 2 hours later | IV Bolus | Similar brain penetration to constant infusion. | Limited side effects. | [2] |
| Rat (Sprague Dawley) | ≥ 10 mg/kg | IV Bolus | - | Lethargy and increased urination. | [2] |
| Mouse (Nude) | 50 mg/kg | Oral | Increased brain levels of paclitaxel by about one order of magnitude. | Not specified. | [5] |
Table 2: Monitoring Parameters for this compound-Induced Toxicity
| Toxicity Type | Monitoring Parameter | Assessment Method | Frequency |
| Neurotoxicity | Ataxia, gait, tremors, lethargy | Clinical observation and scoring (See Protocol 2) | Daily, more frequently after dosing |
| Hepatotoxicity | Serum Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) | Biochemical analysis of blood samples | Baseline and at study endpoint |
| Nephrotoxicity | Serum Creatinine, Blood Urea Nitrogen (BUN) | Biochemical analysis of blood samples | Baseline and at study endpoint |
| Myelosuppression | Complete Blood Count (CBC) with differential | Hematological analysis of blood samples | Baseline and at regular intervals during treatment |
| General Health | Body weight, food and water intake, clinical signs | Daily observation and measurement | Daily |
| Organ Pathology | Microscopic changes in brain (cerebellum), liver, kidneys, etc. | Histopathology | At study endpoint (necropsy) |
Experimental Protocols
Protocol 1: this compound Administration in Rats (Intravenous Infusion)
-
Animal Model: Male Sprague-Dawley rats.
-
Formulation: Prepare this compound in a vehicle such as Cremophor EL:ethanol:0.9% saline (0.65:0.35:9 w/w/v).[2]
-
Surgical Preparation: Anesthetize the rat and surgically implant catheters into the femoral vein for drug administration and the jugular vein for blood sampling, if required. Allow for a recovery period.
-
Dosing:
-
Administer a loading dose if necessary to rapidly achieve steady-state concentrations.
-
Follow with a constant intravenous infusion using a syringe pump. A recommended starting dose for effective P-gp inhibition with minimal toxicity is 0.9 mg/hr/kg .[2][3]
-
The infusion duration can be tailored to the experimental needs, for example, a 4.5-hour infusion has been shown to be effective.[2]
-
-
Monitoring:
-
Observe the animals for clinical signs of toxicity, particularly ataxia, lethargy, and changes in urination, during and after the infusion.[2]
-
Collect blood samples at predetermined time points to assess plasma drug concentrations and biochemical markers of toxicity.
-
At the end of the study, euthanize the animals and collect tissues for histopathological analysis.
-
Protocol 2: Neurobehavioral Assessment for Cerebellar Ataxia in Mice (Adapted from a Composite Phenotype Scoring System)[7][8]
This protocol provides a semi-quantitative method for assessing ataxia. Each test is scored on a scale of 0 (normal) to 3 (severely impaired).
-
Hind Limb Clasping:
-
Lift the mouse by the base of the tail.
-
Score 0: Hind limbs are consistently splayed outwards, away from the abdomen.
-
Score 1: One hind limb is retracted towards the abdomen for at least 50% of the observation period.
-
Score 2: Both hind limbs are partially retracted towards the abdomen for at least 50% of the observation period.
-
Score 3: Both hind limbs are fully retracted and touching the abdomen.
-
-
Ledge Test:
-
Place the mouse on the edge of a cage ledge.
-
Score 0: The mouse walks along the ledge with a steady gait.
-
Score 1: The mouse loses its footing but is able to correct itself.
-
Score 2: The mouse uses its hind legs ineffectively or lands on its head when descending.
-
Score 3: The mouse falls off the ledge or refuses to move.
-
-
Gait Assessment:
-
Observe the mouse walking on a flat surface.
-
Score 0: Normal gait with the abdomen not touching the ground.
-
Score 1: Tremor or a limp is visible.
-
Score 2: Severe tremor, severe limp, or feet pointing away from the body.
-
Score 3: Difficulty moving forward, abdomen drags on the ground.
-
-
Kyphosis Assessment:
-
Observe the mouse's posture while walking and at rest.
-
Score 0: Spine is straight during walking.
-
Score 1: Mild kyphosis (hunching of the back) that can be straightened.
-
Score 2: Persistent but mild kyphosis.
-
Score 3: Pronounced and persistent kyphosis.
-
Visualizations
References
- 1. acs.org [acs.org]
- 2. Optimization of dose and route of administration of the P‐glycoprotein inhibitor, this compound (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, elacridar (GF120918) as dual infusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of dose and route of administration of the P-glycoprotein inhibitor, this compound (PSC-833) and the P-glycoprotein and breast cancer resistance protein dual-inhibitor, elacridar (GF120918) as dual infusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I trial of doxorubicin, paclitaxel, and this compound (PSC 833), a modulator of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Valspodar stability in DMEM with 10% FBS over 72 hours
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Valspodar, with a specific focus on its stability in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) over a 72-hour period.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as PSC 833) is a non-immunosuppressive derivative of cyclosporin D.[1] Its primary mechanism of action is the inhibition of P-glycoprotein (P-gp), a key efflux pump that is a member of the ATP-binding cassette (ABC) transporter family.[1] P-gp is responsible for the removal of various xenobiotics, including many chemotherapeutic drugs, from cells. By inhibiting P-gp, this compound can increase the intracellular concentration of co-administered drugs, thereby enhancing their efficacy and overcoming multidrug resistance (MDR) in cancer cells.[2][3]
Q2: Is there readily available data on the stability of this compound in DMEM with 10% FBS over 72 hours?
Currently, there is a lack of publicly available, quantitative data specifically detailing the stability of this compound in DMEM with 10% FBS over a 72-hour period under standard cell culture conditions (37°C, 5% CO₂). However, numerous in vitro studies have utilized this compound in 72-hour cell-based assays, suggesting that it retains sufficient activity to exert its P-gp inhibitory effects over this timeframe.[4]
Q3: Why is it important to determine the stability of this compound in my specific experimental setup?
The stability of a compound in cell culture media can be influenced by several factors, including pH, temperature, light exposure, and interactions with components of the media and serum. Degradation of this compound over the course of a 72-hour experiment could lead to a decrease in its effective concentration, potentially impacting the reproducibility and interpretation of your results. Therefore, for rigorous and reliable data, it is highly recommended to perform a stability study under your specific experimental conditions.
Q4: How can I determine the stability of this compound in my cell culture medium?
You can perform a stability study by incubating a solution of this compound in your complete cell culture medium (DMEM + 10% FBS) under your experimental conditions (e.g., 37°C, 5% CO₂) in a cell-free system. Aliquots of the medium are collected at various time points (e.g., 0, 24, 48, and 72 hours) and the concentration of this compound is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Q5: What analytical methods are suitable for quantifying this compound in cell culture media?
Both HPLC with UV detection and LC-MS/MS are powerful techniques for the quantification of this compound. LC-MS/MS is generally more sensitive and specific.[5] Sample preparation, such as protein precipitation, may be required to remove interfering substances from the cell culture medium prior to analysis.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected P-gp inhibition in a 72-hour assay. | This compound degradation: The compound may not be stable for the full 72 hours under your specific experimental conditions. | Perform a stability study as outlined in the "Experimental Protocols" section to determine the degradation rate of this compound. If significant degradation is observed, consider refreshing the medium with freshly prepared this compound at intermediate time points (e.g., every 24 or 48 hours). |
| Suboptimal this compound concentration: The initial concentration may be too low to achieve effective P-gp inhibition, especially if there is some degradation over time. | Titrate the concentration of this compound in your assay to determine the optimal effective concentration. | |
| Cell line variability: Different cell lines may express varying levels of P-gp, leading to differences in their sensitivity to this compound. | Characterize the P-gp expression level in your cell line. | |
| High variability between replicate experiments. | Inconsistent this compound preparation: Issues with dissolving or diluting the this compound stock solution can lead to variations in the final concentration. | Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before further dilution in cell culture medium. Prepare fresh dilutions for each experiment. |
| Variations in cell culture conditions: Fluctuations in temperature, CO₂, or humidity can affect cell health and drug stability. | Maintain consistent and optimal cell culture conditions for all experiments. | |
| Precipitation of this compound in the cell culture medium. | Low solubility in aqueous medium: this compound is a hydrophobic molecule and may precipitate when diluted in aqueous-based cell culture medium. | Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is kept to a minimum (typically <0.5%) and is consistent across all experimental conditions. Visually inspect the medium for any signs of precipitation after adding this compound. |
Data Presentation
As no specific stability data for this compound in DMEM with 10% FBS over 72 hours was found in the literature, the following table is provided as a template for researchers to present their own findings from the stability study protocol outlined below.
Table 1: Stability of this compound in DMEM with 10% FBS at 37°C and 5% CO₂
| Time (hours) | Mean this compound Concentration (µM) ± SD | % Remaining |
| 0 | [Insert Data] | 100% |
| 24 | [Insert Data] | [Calculate %] |
| 48 | [Insert Data] | [Calculate %] |
| 72 | [Insert Data] | [Calculate %] |
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Media
This protocol describes a method to assess the stability of this compound in DMEM supplemented with 10% FBS over a 72-hour period in a cell-free system.
Materials:
-
This compound (PSC 833)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Sterile microcentrifuge tubes or culture plates
-
Incubator (37°C, 5% CO₂)
-
Analytical equipment (HPLC-UV or LC-MS/MS)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO. Ensure it is fully dissolved.
-
Preparation of Complete Cell Culture Medium: Prepare the complete cell culture medium by supplementing DMEM with 10% FBS.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in the complete cell culture medium to the final desired concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic to cells (typically ≤ 0.5%). Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the this compound working solution into sterile containers (e.g., wells of a 6-well plate or microcentrifuge tubes) for each time point (0, 24, 48, and 72 hours). Place the containers in a humidified incubator at 37°C with 5% CO₂.
-
Sample Collection:
-
Time 0: Immediately after preparation, take an aliquot of the this compound working solution. This will serve as the baseline concentration.
-
Subsequent Time Points (24, 48, 72 hours): At each scheduled time point, remove an aliquot from the incubator.
-
-
Sample Storage: Store all collected aliquots at -80°C until analysis to prevent further degradation.
-
Sample Analysis:
-
Thaw the samples.
-
If necessary, perform sample preparation (e.g., protein precipitation with acetonitrile) to remove interfering components from the medium.
-
Analyze the concentration of this compound in each sample using a validated HPLC-UV or LC-MS/MS method.[5]
-
-
Data Analysis:
-
Calculate the mean concentration of this compound at each time point.
-
Determine the percentage of this compound remaining at each time point relative to the concentration at time 0.
-
Plot the percentage of this compound remaining versus time to visualize the stability profile.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability in cell culture media.
Caption: Mechanism of P-glycoprotein inhibition by this compound.
References
- 1. P-glycoprotein inhibition using this compound (PSC-833) does not improve outcomes for patients younger than age 60 years with newly diagnosed acute myeloid leukemia: Cancer and Leukemia Group B study 19808 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of a liquid chromatography-mass spectrometry (LC/MS) assay method for the quantification of PSC 833 (this compound) in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
Technical Support Center: Valspodar Chemosensitization Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Valspodar chemosensitization assays. The information is tailored for researchers, scientists, and drug development professionals to help mitigate inconsistent results and ensure the reliability of their experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a chemosensitizing agent?
This compound (also known as PSC 833) is a non-immunosuppressive derivative of cyclosporin D.[1] It acts as a potent inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump encoded by the ABCB1 (or MDR1) gene.[2][3] P-gp is a member of the ATP-binding cassette (ABC) transporter superfamily and is frequently overexpressed in cancer cells, where it actively pumps a wide range of chemotherapeutic drugs out of the cell, leading to multidrug resistance (MDR).[2][3] this compound competitively binds to P-gp, inhibiting its function and thereby increasing the intracellular concentration and efficacy of co-administered chemotherapy drugs.[4]
Q2: Why am I seeing significant variability in my this compound chemosensitization results?
Inconsistent results in this compound assays are a common challenge and can stem from several factors:
-
Inter-laboratory and Methodological Differences : Studies have shown substantial variability in the IC50 values of P-gp inhibitors across different laboratories and experimental setups.[5] This can be due to variations in cell lines, specific assay protocols, and data analysis methods.[5]
-
Cell Line Integrity and P-gp Expression : The expression of P-gp can vary significantly between different cell lines and even within the same cell line at different passage numbers.[6][7] It is crucial to use cell lines with consistent and verified P-gp expression. Low-passage Caco-2 cells, for instance, have been shown to have inadequate P-gp expression for such studies.[6]
-
This compound's Off-Target Effects and Cytotoxicity : this compound itself can exhibit cytotoxic effects at clinically achievable concentrations, independent of its P-gp inhibitory action.[8] This intrinsic toxicity can confound the interpretation of chemosensitization results.
-
Interaction with Assay Reagents : P-gp inhibitors like this compound can interfere with common viability assays, such as the MTT assay.[9][10] This can lead to an underestimation of cytotoxicity.
-
This compound Stability and Handling : Like many experimental compounds, the stability of this compound in stock solutions and culture media can impact its effective concentration. Proper storage and handling are critical. Stock solutions are typically stored at -80°C for up to 6 months or -20°C for 1 month.[11]
Q3: Does this compound have other effects besides P-gp inhibition that could influence my results?
Yes, this compound is also known to be a substrate and inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[12][13] This can lead to drug-drug interactions with chemotherapeutic agents that are also metabolized by CYP3A4, altering their pharmacokinetics and potentially contributing to increased toxicity.[1] This is a critical consideration in both in vitro and in vivo studies.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
| Potential Cause | Troubleshooting Step |
| Inconsistent P-gp Expression | Characterize P-gp expression levels in your cell line (e.g., via Western blot or qPCR) at the start of your experiments and monitor it at different passage numbers. It is recommended to use cells within a defined, low-passage number range.[6][7] For some cell lines like Caco-2, higher passage numbers (>80) may be necessary to achieve stable and high P-gp expression.[6] |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Over-confluent or sparse cultures can lead to variable results. |
| This compound Stock Solution | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[11] |
| Assay Incubation Times | Standardize all incubation times for drug treatment and assay development to minimize variability. |
Issue 2: Unexpected Cytotoxicity with this compound Alone
| Potential Cause | Troubleshooting Step |
| Intrinsic Cytotoxicity of this compound | Determine the IC50 of this compound alone in your cell line to identify a non-toxic concentration range for chemosensitization experiments.[8] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and is at a non-toxic level for your cells.[14] |
Issue 3: Inconsistent Results with MTT Assay
| Potential Cause | Troubleshooting Step |
| Interference with MTT Reduction | P-gp inhibitors can interfere with the enzymatic reduction of the MTT reagent, leading to inaccurate viability readings.[9][10] |
| Alternative Viability Assays | Consider using alternative, non-enzymatic viability assays such as the Trypan Blue exclusion assay, crystal violet staining, or a calcein-AM assay.[10][15] |
Issue 4: Low Signal-to-Noise Ratio in Fluorescence-Based Assays (e.g., Calcein-AM)
| Potential Cause | Troubleshooting Step |
| High Background Fluorescence | Use phenol red-free media during the assay, as phenol red can contribute to background fluorescence. Black-walled, clear-bottom plates are recommended to reduce well-to-well crosstalk and background.[16] |
| Sub-optimal Dye Concentration | Titrate the concentration of the fluorescent substrate (e.g., Calcein-AM) to determine the optimal concentration that provides a robust signal without causing cellular toxicity. |
| Incomplete Washing | Ensure thorough but gentle washing steps to remove extracellular fluorescent dye before reading the plate. |
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Different Contexts
| Cell Line | Condition | IC50 Value (µM) | Reference |
| L929 (mouse fibrosarcoma) | Cytotoxicity | > 100 | [17] |
| SW-620 (human colon adenocarcinoma) | Reversal of doxorubicin resistance | 0.1 | [17] |
| MDCK-MDR1 (canine kidney, P-gp overexpressing) | Inhibition of loperamide efflux | 0.1 | [18] |
| MDA-MB-435mdr (human breast adenocarcinoma, P-gp overexpressing) | Reversal of NSC 279836 resistance | 0.4 ± 0.02 | [11] |
Note: The IC50 values can vary significantly based on the experimental conditions, including the specific substrate used, the cell line, and the assay method.[5][19]
Experimental Protocols
Protocol 1: MTT Chemosensitization Assay
This protocol is adapted from standard MTT assay procedures.[20]
-
Cell Seeding : Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment : Treat cells with a serial dilution of the chemotherapeutic agent in the presence or absence of a non-toxic concentration of this compound. Include wells with this compound alone to assess its intrinsic cytotoxicity and untreated cells as a control.
-
Incubation : Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition : Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization : Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Reading : Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for the chemotherapeutic agent with and without this compound.
Protocol 2: Calcein-AM P-gp Inhibition Assay
This protocol is based on the principle that the non-fluorescent Calcein-AM is a substrate for P-gp, while its fluorescent product, calcein, is trapped inside the cells.[16][21][22]
-
Cell Seeding : Seed P-gp expressing cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere.
-
Pre-incubation with Inhibitor : Wash the cells with a suitable buffer (e.g., HBSS) and pre-incubate with various concentrations of this compound for 15-30 minutes at 37°C. Include a positive control inhibitor (e.g., verapamil) and a negative (vehicle) control.
-
Calcein-AM Addition : Add Calcein-AM to each well at a final concentration of 0.5-1 µM and incubate for 30-60 minutes at 37°C.
-
Signal Termination : Stop the reaction by washing the cells with ice-cold buffer.
-
Cell Lysis and Fluorescence Reading : Lyse the cells with a lysis buffer (e.g., 1% Triton X-100) and measure the intracellular calcein fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
-
Data Analysis : Plot the fluorescence intensity against the this compound concentration to determine the IC50 for P-gp inhibition.
Mandatory Visualization
Caption: P-gp mediated drug efflux and its inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 4. PSC-833, a frontier in modulation of P-glycoprotein mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple Drug Transport Pathways through human P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The influence of passage number for Caco2 cell models when evaluating P-gp mediated drug transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Passage Number and Culture Time on the Expression and Activity of Insulin-Degrading Enzyme in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A reexamination of PSC 833 (this compound) as a cytotoxic agent and in combination with anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substrates and inhibitors of efflux proteins interfere with the MTT assay in cells and may lead to underestimation of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Technology evaluation: this compound, Novartis AG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of dimethylsulfoxide on the proliferation and glycosaminoglycan synthesis of rat prostate adenocarcinoma cells (PAIII) in vitro: isolation and characterization of DMSO-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 16. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. P-glycoprotein-mediated drug efflux: Significance and symbolism [wisdomlib.org]
- 18. Optimization of dose and route of administration of the P‐glycoprotein inhibitor, this compound (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, elacridar (GF120918) as dual infusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tumor Chemosensitivity Assays Are Helpful for Personalized Cytotoxic Treatments in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Navigating Valspodar's CYP3A4 Inhibition in Drug Combination Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the complexities arising from Valspodar's inhibition of Cytochrome P450 3A4 (CYP3A4) in experimental settings. This compound (also known as PSC 833), a potent P-glycoprotein (P-gp) inhibitor, also significantly inhibits CYP3A4, an enzyme critical for the metabolism of a vast number of drugs. This dual activity necessitates careful experimental design and data interpretation to avoid misleading results in drug combination studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's interaction with CYP3A4?
A1: this compound acts as a direct inhibitor of CYP3A4. It competes with other drugs (substrates) for the active site of the enzyme, thereby reducing their metabolism. This compound itself is also a substrate of CYP3A4, which can lead to complex drug-drug interactions.[1][2][3]
Q2: How does this compound's P-gp inhibition complicate the interpretation of CYP3A4 inhibition data?
A2: P-glycoprotein is an efflux transporter that removes drugs from cells. Both P-gp and CYP3A4 are often located in the same tissues, such as the intestine and liver, and share many common substrates. By inhibiting P-gp, this compound can increase the intracellular concentration of a co-administered drug, making more of it available for metabolism by CYP3A4. This can sometimes mask or exaggerate the direct inhibitory effect on CYP3A4, making it challenging to isolate the contribution of each mechanism to the observed drug interaction.
Q3: What are the clinical implications of this compound's dual inhibition of P-gp and CYP3A4?
A3: In clinical settings, the co-administration of this compound with drugs that are substrates for both P-gp and CYP3A4 often leads to significantly increased systemic exposure and toxicity of the co-administered drug. This has necessitated dose reductions of chemotherapeutic agents in clinical trials to manage adverse effects.[3][4]
Q4: Are there alternative P-gp inhibitors with less impact on CYP3A4?
A4: While many P-gp inhibitors exhibit some level of CYP3A4 interaction, newer generations of inhibitors have been developed with improved selectivity. Researchers should carefully review the literature for the most appropriate inhibitor for their specific experimental needs, considering the potential for off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high toxicity or cell death in co-incubation studies. | This compound is increasing the intracellular concentration of the co-administered drug to toxic levels by inhibiting both its efflux (P-gp) and metabolism (CYP3A4). | - Perform dose-response curves for each drug individually before combining them.- Start with a lower concentration range for the co-administered drug in the presence of this compound.- Measure intracellular drug concentrations to confirm altered accumulation. |
| Inconsistent IC50 values for a CYP3A4 substrate in the presence of this compound. | - Variability in experimental conditions (e.g., incubation time, protein concentration).- The interplay between P-gp and CYP3A4 inhibition is affecting substrate availability.- The substrate itself may have complex binding kinetics with CYP3A4. | - Standardize all assay parameters meticulously.- Use a cell-free system (e.g., human liver microsomes) to isolate the direct effect on CYP3A4.- If using a cell-based model, consider using a P-gp knockout cell line or a specific P-gp substrate to differentiate the two effects. |
| Difficulty in distinguishing between P-gp and CYP3A4 inhibition. | The test compound is a substrate for both P-gp and CYP3A4, and this compound inhibits both pathways. | - Utilize a panel of in vitro systems. Start with recombinant CYP3A4 to assess direct inhibition. Then move to human liver microsomes, and finally to cell-based models (e.g., Caco-2 cells) to evaluate the combined effect on transport and metabolism.- Employ specific probe substrates and inhibitors for each pathway to dissect the individual contributions. |
| This compound appears to have a weaker inhibitory effect than expected based on literature values. | - Degradation of this compound in the assay medium.- Non-specific binding of this compound to plasticware or proteins.- The chosen substrate is not sensitive to this compound's inhibitory mechanism. | - Check the stability of this compound under your experimental conditions.- Use low-binding plates and consider the protein concentration in your assay.- Use a well-characterized, sensitive CYP3A4 probe substrate such as midazolam or testosterone. |
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound's inhibitory effects.
Table 1: In Vitro Inhibition of CYP3A4 by this compound
| CYP3A4 Substrate | Test System | Inhibitory Value (IC50 / Ki) | Reference |
| Cyclosporine A | Human Liver Microsomes | IC50 = 6.5 µM | [5] |
| p-hydroxyphenyl-C3'-paclitaxel | Human Liver Microsomes | Ki = 1.2 µM | [5] |
| Midazolam | Recombinant CYP3A4 | Potent Inhibition (IC50 < 0.5 µM for a similar potent inhibitor) | [6] |
Note: IC50 and Ki values can vary depending on the specific experimental conditions.
Table 2: In Vivo Pharmacokinetic Interactions with this compound
| Co-administered Drug | Effect on Pharmacokinetics | Clinical Implication | Reference |
| Paclitaxel | Increased systemic exposure | Dose reduction required | [4] |
| Doxorubicin | Increased systemic exposure | Dose reduction required | [3] |
| Daunorubicin | Increased intracellular concentration in leukemic cells | Enhanced drug delivery to target cells | [7] |
| Dexamethasone | 24% increase in AUC | Unlikely to be clinically relevant for short-term co-administration | [8] |
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes
This protocol outlines a method to determine the IC50 of this compound for the inhibition of CYP3A4-mediated metabolism of a probe substrate.
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound
-
CYP3A4 probe substrate (e.g., Midazolam or Testosterone)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Positive control inhibitor (e.g., Ketoconazole)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Prepare Reagents: Prepare stock solutions of this compound, the probe substrate, and the positive control in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in the potassium phosphate buffer. The final solvent concentration in the incubation should be ≤1%.
-
Incubation Setup: In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Pooled human liver microsomes (final concentration typically 0.2-0.5 mg/mL)
-
A series of concentrations of this compound or the positive control. Include a vehicle control (solvent only).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the CYP3A4 probe substrate to each well.
-
Start Metabolism: Add the NADPH regenerating system to each well to initiate the metabolic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the probe substrate.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
References
- 1. This compound: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Technology evaluation: this compound, Novartis AG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 5. The multidrug resistance modulator this compound (PSC 833) is metabolized by human cytochrome P450 3A. Implications for drug-drug interactions and pharmacological activity of the main metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of human cytochrome P450 3A4 by N-[2(R)-hydroxy-1(S)-indanyl]-5-[2(S)-(1, 1-dimethylethylaminocarbonyl)-4-[(furo[2, 3-b]pyridin-5-yl)methyl]piperazin-1-yl]-4(S)-hydroxy-2(R)-phenylmethy lpentanamide and P-glycoprotein by this compound in gene transfectant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-Glycoprotein inhibitor this compound (PSC 833) increases the intracellular concentrations of daunorubicin in vivo in patients with P-glycoprotein-positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Reversible Neurotoxicity Associated with Valspodar in Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the reversible neurotoxicity observed with Valspodar (also known as PSC 833) in preclinical settings. The primary neurotoxic effect identified is a transient and reversible cerebellar ataxia.[1] This guide offers troubleshooting advice and frequently asked questions to assist in the design and execution of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary form of neurotoxicity observed with this compound in preclinical studies?
A1: The dose-limiting neurotoxicity of this compound reported in preclinical and clinical studies is transient and reversible cerebellar ataxia.[1] This is characterized by a lack of voluntary coordination of muscle movements.
Q2: Is the neurotoxicity associated with this compound permanent?
A2: No, the cerebellar ataxia observed with this compound is reported to be reversible.[1] This implies that the functional deficits are temporary and resolve after the drug is cleared or the dosage is adjusted.
Q3: At what doses are neurotoxic effects typically observed?
A3: In rats, signs of toxicity such as lethargy and increased urination have been noted with intravenous bolus doses at 10 mg/kg or higher, and with repeated doses of 5 mg/kg or higher without a sufficient washout period. However, constant infusion of doses up to 8 mg/hr/kg for up to 8 hours has been shown to mitigate some of these side effects. Doses of 0.9 mg/hr/kg and 2.7 mg/hr/kg for up to 8 hours were not associated with negative side effects.
Q4: What is the mechanism behind this compound-induced neurotoxicity?
A4: The precise molecular mechanism underlying this compound-induced cerebellar ataxia has not been fully elucidated in the currently available literature. This compound is a potent inhibitor of P-glycoprotein (P-gp), an efflux transporter found at the blood-brain barrier.[1] Its neurotoxic effects are thought to be related to its own central nervous system exposure at high concentrations.
Q5: How does this compound's formulation impact its pharmacokinetics and potential for neurotoxicity?
A5: this compound is often formulated with solubilizing agents like Cremophor EL and ethanol for in vivo studies. A polymeric micellar formulation of this compound has been shown to significantly increase plasma exposure (AUC) and reduce clearance and volume of distribution compared to the Cremophor EL formulation following intravenous administration in rats. This suggests that the choice of formulation can significantly alter the pharmacokinetic profile, which may in turn influence the onset and severity of neurotoxic effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Animals exhibit severe ataxia, affecting mobility and access to food/water. | The administered dose of this compound is too high or the dosing frequency is too rapid. | - Reduce the dose of this compound. - Increase the interval between doses to allow for drug clearance. - Consider a continuous infusion model with a lower infusion rate, which has been shown to be better tolerated. - Ensure easy access to food and water, potentially at the cage floor level. |
| Variability in the onset and severity of ataxia between animals. | - Inter-individual differences in drug metabolism and P-gp expression. - Inconsistent drug formulation or administration. | - Ensure a homogenous and stable formulation of this compound for each administration. - Use precise administration techniques (e.g., controlled infusion rate for IV administration). - Increase the number of animals per group to account for biological variability. - Monitor plasma concentrations of this compound to correlate with observed neurotoxicity. |
| Difficulty in distinguishing this compound-induced ataxia from sedation or general malaise. | Overlapping behavioral phenotypes. | - Utilize a battery of specific motor coordination tests (e.g., rotarod, beam walking, gait analysis) to quantitatively assess ataxia. - Conduct a functional observational battery to systematically score various behavioral and neurological parameters. - Include a positive control group treated with a known ataxic agent and a vehicle control group. |
| Concern about potential irreversible neurotoxicity or neuronal damage. | High cumulative drug exposure. | - In pilot studies, include terminal endpoints with histopathological examination of the cerebellum to assess for any structural changes. - Design studies with a recovery phase to observe and document the reversal of ataxic symptoms. |
Quantitative Data Summary
Currently, there is a lack of publicly available, detailed quantitative data from preclinical studies specifically designed to characterize the dose-response and time-course of this compound-induced reversible neurotoxicity. The information is largely qualitative, describing the effect as transient and reversible cerebellar ataxia. Researchers are advised to conduct pilot dose-escalation studies to determine the specific dose-response relationship and the kinetics of onset and recovery of ataxia within their experimental model and conditions.
Experimental Protocols
Protocol 1: Assessment of Motor Coordination using the Rotarod Test
-
Apparatus: An automated rotarod apparatus for rodents.
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment. Train the animals on the rotarod at a constant, low speed (e.g., 4-5 rpm) for 2-3 consecutive days prior to the start of the study.
-
Baseline Measurement: On the day of the experiment, measure the baseline latency to fall for each animal.
-
This compound Administration: Administer this compound or vehicle control at the desired doses and route.
-
Post-dose Assessment: At predetermined time points after administration (e.g., 1, 2, 4, 8, and 24 hours), place the animals back on the rotarod. The rod should accelerate from a low to a high speed (e.g., 4 to 40 rpm) over a set period (e.g., 5 minutes).
-
Data Collection: Record the latency to fall from the rotating rod for each animal at each time point. A shorter latency to fall compared to baseline and vehicle-treated animals indicates impaired motor coordination.
-
Reversibility Assessment: Continue to test the animals at later time points (e.g., 48, 72 hours) to document the return of performance to baseline levels.
Protocol 2: Histopathological Examination of the Cerebellum
-
Tissue Collection: At the end of the study (or at a time point of peak ataxia and after recovery), euthanize the animals according to approved protocols.
-
Perfusion and Fixation: Perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) to fix the brain tissue.
-
Tissue Processing: Carefully dissect the brain and post-fix in 4% PFA overnight. Transfer the tissue to a sucrose solution for cryoprotection.
-
Sectioning: Section the cerebellum using a cryostat or a vibratome.
-
Staining: Perform standard histological staining, such as Hematoxylin and Eosin (H&E), to assess the general morphology of the cerebellar cortex, including the Purkinje cell layer, granular layer, and molecular layer.
-
Immunohistochemistry: Consider immunohistochemical staining for markers of neuronal health (e.g., NeuN), Purkinje cells (e.g., Calbindin), and glial activation (e.g., GFAP for astrocytes, Iba1 for microglia) to investigate more subtle cellular changes.
-
Microscopic Analysis: Qualitatively and quantitatively analyze the stained sections for any signs of neuronal loss, degeneration, or inflammation.
Visualizations
Signaling Pathways and Experimental Workflows
References
Validation & Comparative
Valspodar vs. Verapamil: A Comparative Guide to P-glycoprotein Inhibition Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Valspodar (PSC 833) and Verapamil, two widely studied inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer and other therapeutic areas. This document synthesizes experimental data to objectively evaluate their P-gp inhibition efficiency, offering insights into their mechanisms and practical applications in research.
Executive Summary
P-glycoprotein (P-gp), an ATP-dependent efflux pump, is a major contributor to the failure of chemotherapy by actively transporting a wide range of anticancer drugs out of tumor cells. The development of P-gp inhibitors is a critical strategy to overcome multidrug resistance. This compound, a non-immunosuppressive cyclosporin D analog, and Verapamil, a first-generation calcium channel blocker, are two of the most extensively investigated P-gp inhibitors. Experimental evidence consistently demonstrates that this compound is a significantly more potent P-gp inhibitor than Verapamil.
Quantitative Comparison of P-gp Inhibition
The following tables summarize the quantitative data on the P-gp inhibition efficiency of this compound and Verapamil from various in vitro studies.
Table 1: Comparative Potency of P-gp Inhibitors
| Inhibitor | Relative Potency vs. Verapamil | Cell Line | Assay Method | Reference |
| This compound (PSC 833) | ~3-10 fold greater | K562/ADM | Doxorubicin/Vincristine Accumulation | [1] |
| Verapamil | - | K562/ADM | Doxorubicin/Vincristine Accumulation | [1] |
Table 2: IC50 Values for P-gp Inhibition
| Inhibitor | Geometric Mean IC50 (µM) | Cell Lines (Examples) | Data Source |
| This compound | 0.18 | Caco-2, LLC-PK1-MDR1 | [2] |
| Verapamil | Variable (typically in the low micromolar range) | Various | [2][3] |
Note: IC50 values for Verapamil can vary significantly depending on the cell line and experimental conditions.
Table 3: Reversal of Multidrug Resistance
| Inhibitor | Effect on Drug-Resistant Cells | In Vivo Efficacy (P388/ADM-bearing mice) | Reference |
| This compound (PSC 833) | Significantly restores sensitivity to Doxorubicin and Vincristine. | >80% increase in life span | [1] |
| Verapamil | Restores sensitivity to Doxorubicin and Vincristine. | <50% increase in life span | [1] |
Mechanism of Action
Both this compound and Verapamil inhibit P-gp-mediated drug efflux, but they differ in their potency and specificity.
This compound is a highly potent, second-generation P-gp inhibitor.[4] It is a non-immunosuppressive cyclosporin derivative that directly interacts with P-gp with high affinity.[4] This interaction is thought to interfere with the ATPase activity of P-gp, thereby inhibiting its function as a drug efflux pump.[4]
Verapamil , a first-generation P-gp inhibitor, also directly binds to P-gp.[5][6] However, its affinity for P-gp is lower than that of this compound.[1] Verapamil is also a substrate of P-gp, meaning it is transported by the pump, which can lead to a competitive inhibition of the efflux of other P-gp substrates.[5] Additionally, some studies suggest that verapamil may also decrease the expression of P-gp at the mRNA and protein levels.[7] A significant drawback of Verapamil is its cardiovascular activity, which limits the achievable plasma concentrations for effective P-gp inhibition in clinical settings.[8]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Rhodamine 123 Efflux Assay for P-gp Inhibition
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123 from multidrug-resistant cells.
Materials:
-
P-gp overexpressing cells (e.g., K562/ADM, CEM/VCR) and their parental sensitive cell line.
-
Rhodamine 123 (stock solution in DMSO).
-
This compound and Verapamil (stock solutions in DMSO).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Seed the P-gp overexpressing and parental cells in appropriate culture vessels and grow to the desired confluency.
-
Rhodamine 123 Loading:
-
Harvest the cells and resuspend them in fresh, pre-warmed culture medium.
-
Add Rhodamine 123 to a final concentration of 50-200 ng/ml.[9]
-
Incubate the cells for 30-60 minutes at 37°C in the dark to allow for dye accumulation.
-
-
Inhibitor Treatment:
-
Wash the cells with ice-cold PBS to remove excess Rhodamine 123.
-
Resuspend the cells in fresh medium containing various concentrations of this compound or Verapamil. A vehicle control (DMSO) should also be included.
-
-
Efflux:
-
Incubate the cells at 37°C for 1-2 hours to allow for P-gp-mediated efflux of Rhodamine 123.
-
-
Flow Cytometry Analysis:
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in PBS for analysis.
-
Acquire data on a flow cytometer, measuring the intracellular fluorescence of Rhodamine 123.
-
-
Data Analysis:
-
The mean fluorescence intensity (MFI) of the cell population is determined for each condition.
-
The percentage of inhibition is calculated relative to the control cells (no inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Calcein-AM Efflux Assay for P-gp Inhibition
This high-throughput assay measures the inhibition of P-gp-mediated efflux of calcein, which is generated intracellularly from the non-fluorescent substrate Calcein-AM.
Materials:
-
P-gp overexpressing cells (e.g., K562/MDR) and their parental sensitive cell line.
-
Calcein-AM (stock solution in DMSO).
-
This compound and Verapamil (stock solutions in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES (HHBSS).
-
Triton X-100.
-
96-well plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells into 96-well plates and allow them to adhere overnight.
-
Pre-incubation:
-
Calcein-AM Incubation:
-
Lysis and Fluorescence Measurement:
-
Data Analysis:
-
The fluorescence intensity is proportional to the amount of calcein retained in the cells.
-
Calculate the percentage of inhibition relative to the control cells.
-
Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows related to P-gp inhibition.
Caption: P-glycoprotein Efflux Pump Mechanism and Inhibition.
Caption: PI3K/Akt/NF-κB Signaling Pathway Regulating P-gp Expression.
Caption: General Experimental Workflow for P-gp Inhibition Assays.
Conclusion
Based on the available experimental data, this compound is a substantially more potent P-gp inhibitor than Verapamil. Its higher affinity for P-gp translates to a more effective reversal of multidrug resistance at lower concentrations. While Verapamil was a pioneering tool in the study of P-gp, its clinical utility as an MDR reversal agent is limited by its lower potency and significant cardiovascular side effects. For researchers and drug development professionals seeking to inhibit P-gp in vitro or in vivo, this compound represents a more effective and specific tool. The provided experimental protocols and diagrams offer a foundation for designing and interpreting studies aimed at overcoming P-gp-mediated drug resistance.
References
- 1. Comparative study on reversal efficacy of SDZ PSC 833, cyclosporin A and verapamil on multidrug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal mechanism of multidrug resistance by verapamil: direct binding of verapamil to P-glycoprotein on specific sites and transport of verapamil outward across the plasma membrane of K562/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Competitive inhibition by verapamil of ATP-dependent high affinity vincristine binding to the plasma membrane of multidrug-resistant K562 cells without calcium ion involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2.3. P-gp Inhibition Assay (Calcein-AM Uptake Assay) [bio-protocol.org]
A Head-to-Head Comparison of Valspodar and Tariquidar: Two Generations of P-glycoprotein Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances of P-glycoprotein (P-gp) inhibitors is critical in the ongoing battle against multidrug resistance (MDR) in cancer therapy and other diseases. This guide provides an in-depth, objective comparison of two pivotal P-gp inhibitors: Valspodar (PSC 833), a second-generation agent, and Tariquidar (XR9576), a third-generation inhibitor. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed methodologies for key assays, offering a comprehensive resource for informed decision-making in research and development.
At a Glance: this compound vs. Tariquidar
This compound, a non-immunosuppressive derivative of cyclosporin D, and Tariquidar, an anthranilic acid derivative, represent two distinct generations in the development of P-gp inhibitors.[1][2] While both aim to block the efflux pump activity of P-gp, their specificity, potency, and clinical performance have shown notable differences. Third-generation inhibitors like Tariquidar were developed to overcome the limitations of earlier agents, such as significant pharmacokinetic interactions and off-target effects.[2][3]
Chemical and Physical Properties
A fundamental comparison begins with the distinct molecular structures of this compound and Tariquidar, which underpin their different interactions with P-gp.
| Property | This compound (PSC 833) | Tariquidar (XR9576) |
| Chemical Structure | Cyclosporin D derivative | Anthranilic acid derivative |
| Molecular Formula | C₆₃H₁₁₁N₁₁O₁₂ | C₃₈H₃₈N₄O₆ |
| Molecular Weight | 1214.64 g/mol | 646.73 g/mol |
| Generation | Second-generation P-gp inhibitor | Third-generation P-gp inhibitor |
| Mechanism of Action | Competitive inhibitor of P-gp substrate binding.[1] | Non-competitive inhibitor; locks P-gp in a conformation that prevents drug efflux but can activate ATPase activity.[2][4] |
In Vitro Potency and Efficacy: A Data-Driven Comparison
The in vitro potency of P-gp inhibitors is a key determinant of their potential clinical utility. The following table summarizes key quantitative data for this compound and Tariquidar from various studies. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.
| Parameter | This compound (PSC 833) | Tariquidar (XR9576) | Reference |
| P-gp Binding Affinity (Kd) | Not explicitly found in a direct comparative study. | 5.1 nM | [5] |
| IC₅₀ for P-gp Inhibition (Vesicular Transport Assay) | ~10 nM (for N-methyl-quinidine transport) | Not available from the same study. | [6] |
| IC₅₀ for ATPase Activity Inhibition | Not a direct inhibitor of ATPase activity; modulates it in the presence of substrates. | Potently inhibits ATPase activity with an IC₅₀ of 5.1 nM in some lipid environments.[7] | [7] |
| Reversal of Doxorubicin Resistance | Pretreatment with this compound (0.25-0.75 µg/mL) significantly increased the cell kill efficacy of doxorubicin in resistant cells.[8] | 300 nM of Tariquidar enhanced the potency of doxorubicin and diminished resistance by seven-fold.[9] | [8][9] |
Mechanism of Action: A Tale of Two Inhibitory Modes
This compound and Tariquidar employ different strategies to inhibit P-gp, which has significant implications for their efficacy and potential for drug-drug interactions.
This compound acts as a competitive inhibitor, directly competing with chemotherapeutic agents for the same drug-binding sites on P-gp.[1] This mechanism requires high concentrations of this compound to effectively displace the substrate drugs.
Tariquidar , in contrast, is a non-competitive inhibitor.[3] It binds to P-gp and locks the transporter in a conformation that is unable to efflux substrates, even though it may still be able to bind and hydrolyze ATP.[4] This allosteric mechanism of action can be more potent and less prone to competition from high concentrations of co-administered drugs.
Below is a diagram illustrating the P-gp transport cycle and the points of inhibition for this compound and Tariquidar.
References
- 1. This compound: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Optimization of dose and route of administration of the P‐glycoprotein inhibitor, this compound (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, elacridar (GF120918) as dual infusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Analysis of Valspodar and Elacridar in Preclinical In Vivo Models
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of two prominent ATP-binding cassette (ABC) transporter inhibitors: Valspodar (PSC-833) and Elacridar (GF120918). This analysis is based on experimental data from preclinical studies, focusing on their efficacy in modulating drug distribution and overcoming multidrug resistance.
This compound, a non-immunosuppressive derivative of cyclosporine A, is a potent inhibitor of P-glycoprotein (P-gp, or ABCB1). Elacridar is a third-generation inhibitor with dual activity against both P-gp and Breast Cancer Resistance Protein (BCRP, or ABCG2). Their ability to inhibit these efflux pumps, which are frequently overexpressed in cancer cells and physiological barriers like the blood-brain barrier (BBB), can significantly alter the pharmacokinetics of co-administered drugs.
Quantitative Comparison of In Vivo Efficacy
The following tables summarize key quantitative data from in vivo studies, providing a direct comparison of the pharmacological activities of this compound and Elacridar.
Table 1: Inhibition of Efflux Transporters at the Blood-Brain Barrier in Rats
| Inhibitor | Target(s) | Effective Dose (i.v. infusion) | Effect on P-gp Substrate Brain Penetration (Loperamide) | Effect on Dual P-gp/BCRP Substrate Brain Penetration (Glyburide) | Effect on BCRP Substrate Brain Penetration (Dantrolene) | Tolerability |
| This compound | P-gp | >0.9 mg/hr/kg | Significant increase (in vivo efflux ratio of 17)[1] | - | No impact[2] | Side effects observed at highest doses (8 mg/hr/kg)[1] |
| Elacridar | P-gp & BCRP | >8.9 mg/hr/kg | Significant increase (in vivo efflux ratio of 46)[1] | Significant increase (in vivo efflux ratio of 5.4)[1] | Significant increase (in vivo efflux ratio of 4.2)[1] | No negative side effects observed up to 8-hour duration[1] |
Table 2: Modulation of Paclitaxel Pharmacokinetics in Nude Mice
| Inhibitor | Dose (p.o.) | Increase in Brain Paclitaxel Concentration (vs. control) | Brain/Plasma Paclitaxel Ratio |
| This compound | 50 mg/kg | 6- to 8-fold[3][4] | 2- to 15-fold lower than elacridar/tariquidar[3] |
| Elacridar | 50 mg/kg | 2.5- to 7-fold[3][4] | 1.2 (at 4.5h)[3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs discussed, the following diagrams are provided.
Caption: Mechanism of P-gp inhibition leading to increased intracellular drug concentration.
References
- 1. Optimization of dose and route of administration of the P‐glycoprotein inhibitor, this compound (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, elacridar (GF120918) as dual infusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the ABCB1 modulators elacridar and tariquidar on the distribution of paclitaxel in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Cyclosporin A vs. Valspodar: A Comparative Analysis of Immunosuppressive Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunosuppressive properties of Cyclosporin A (CsA) and its derivative, Valspodar (PSC 833). While structurally related, these two compounds exhibit markedly different pharmacological profiles, particularly concerning their effects on the immune system. This document synthesizes experimental data to delineate their mechanisms of action and immunosuppressive potency.
Introduction
Cyclosporin A is a potent calcineurin inhibitor widely used as an immunosuppressant to prevent organ transplant rejection and treat autoimmune disorders. This compound, a derivative of cyclosporine D, was developed as a non-immunosuppressive agent to reverse multidrug resistance in cancer by inhibiting P-glycoprotein (P-gp). This guide will explore the experimental evidence that defines their distinct roles.
Mechanism of Action
Cyclosporin A: Calcineurin-Mediated Immunosuppression
Cyclosporin A exerts its immunosuppressive effects by inhibiting the calcineurin pathway in T-lymphocytes. Upon entering a T-cell, CsA binds to its intracellular receptor, cyclophilin. This CsA-cyclophilin complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.
The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. Phosphorylated NFAT cannot translocate to the nucleus, thereby blocking the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2). IL-2 is a critical growth factor for T-cell proliferation and activation. By suppressing IL-2 production, Cyclosporin A effectively halts the T-cell-mediated immune response.
This compound: A Non-Immunosuppressive P-glycoprotein Inhibitor
In contrast to Cyclosporin A, this compound is recognized as a non-immunosuppressive cyclosporine analog.[1] Its primary mechanism of action is the potent inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump. P-gp is responsible for the extrusion of a wide range of xenobiotics, including many anticancer drugs, from cells, thereby conferring multidrug resistance.
This compound's lack of significant immunosuppressive activity is a key feature that allows its use in combination with chemotherapy without compromising the patient's immune system.[1] While both CsA and this compound can interact with cyclophilin, the structural modifications in this compound prevent the resulting complex from effectively inhibiting calcineurin, thus abrogating the downstream immunosuppressive cascade.
Quantitative Comparison of Immunosuppressive Effects
For context, the immunosuppressive activity of Cyclosporin A is well-documented. For instance, in a mixed lymphocyte reaction (MLR) assay, a standard in vitro model for assessing T-cell response to alloantigens, the 50% inhibitory concentration (IC50) for Cyclosporin A is typically in the low nanomolar range. One study reported an IC50 of 19 +/- 4 µg/L (approximately 16 nM) for CsA in a primary MLC.[4]
While a precise IC50 for this compound in such an assay is not available, it is expected to be several orders of magnitude higher, if any immunosuppressive effect is observed at all at clinically relevant concentrations.
Table 1: Comparative Immunosuppressive and P-gp Inhibitory Activity
| Compound | Primary Mechanism of Action | Immunosuppressive Potency (MLR IC50) | P-gp Inhibition |
| Cyclosporin A | Calcineurin Inhibition | High (e.g., ~16 nM)[4] | Moderate |
| This compound | P-glycoprotein (P-gp) Inhibition | Negligible/Very Low[1][2][3] | High |
Note: The MLR IC50 for this compound is not specified in the literature, reflecting its classification as a non-immunosuppressive agent.
Experimental Protocols
To assess the immunosuppressive potential of compounds like Cyclosporin A and this compound, standard in vitro assays such as the Mixed Lymphocyte Reaction (MLR) and T-cell proliferation assays are employed.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR is a functional assay that measures the proliferation of T-cells in response to stimulation by allogeneic cells.
Objective: To determine the inhibitory effect of a compound on T-cell proliferation in response to alloantigens.
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors (Donor A and Donor B) using Ficoll-Paque density gradient centrifugation.
-
One-Way MLR Setup:
-
Treat the "stimulator" PBMCs from Donor A with a mitotic inhibitor (e.g., mitomycin C or irradiation) to prevent their proliferation.
-
Co-culture the treated stimulator cells with "responder" PBMCs from Donor B in a 96-well plate at a 1:1 ratio.
-
Add the test compounds (Cyclosporin A, this compound) at various concentrations to the co-culture. Include a vehicle control.
-
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Assessment:
-
On the final day of incubation, add a proliferation marker, such as [³H]-thymidine or a fluorescent dye like CFSE, to the cultures for the last 18-24 hours.
-
Measure the incorporation of [³H]-thymidine into the DNA of proliferating cells using a scintillation counter, or analyze the dilution of CFSE in responder cells by flow cytometry.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of T-cell proliferation.
Mitogen-Induced T-Cell Proliferation Assay
This assay measures the ability of a compound to inhibit T-cell proliferation induced by a non-specific mitogen.
Objective: To assess the direct anti-proliferative effect of a compound on T-lymphocytes.
Methodology:
-
Cell Preparation: Isolate PBMCs from a healthy donor.
-
Assay Setup:
-
Plate the PBMCs in a 96-well plate.
-
Add the test compounds (Cyclosporin A, this compound) at various concentrations.
-
Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or concanavalin A (ConA). Include unstimulated and vehicle-treated stimulated controls.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Assessment: As described for the MLR assay, use [³H]-thymidine incorporation or CFSE dilution to measure proliferation.
-
Data Analysis: Calculate the percentage of inhibition and the IC50 value for each compound.
Conclusion
The experimental evidence clearly delineates Cyclosporin A and this compound as having distinct pharmacological activities. Cyclosporin A is a potent immunosuppressant that acts through the inhibition of the calcineurin-NFAT signaling pathway, leading to a blockade of T-cell activation and proliferation. In stark contrast, this compound was specifically engineered to be devoid of these immunosuppressive effects.[2][3] Its primary utility lies in its potent inhibition of P-glycoprotein, making it a valuable tool in cancer research to overcome multidrug resistance. For researchers in drug development, this clear distinction is critical: Cyclosporin A is the agent of choice for applications requiring immunosuppression, while this compound is suited for studies involving the modulation of P-gp-mediated drug transport, without the confounding factor of immunosuppression.
References
- 1. A reexamination of PSC 833 (this compound) as a cytotoxic agent and in combination with anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular Levels of Two Cyclosporin Derivatives this compound (PSC 833) and Cyclosporin A Closely Associated with Multidrug Resistance‐modulating Activity in Sublines of Human Colorectal Adenocarcinoma HCT‐15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of P-glycoprotein Inhibitors: An In Vitro Comparison of Valspodar and Zosuquidar
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two notable P-glycoprotein (P-gp) inhibitors: Valspodar (PSC 833) and zosuquidar (LY335979). This analysis focuses on their respective potencies, mechanisms of action, and the experimental frameworks used to evaluate their efficacy.
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs. The development of P-gp inhibitors has been a critical strategy to overcome these challenges. This compound, a second-generation inhibitor, and zosuquidar, a third-generation inhibitor, have been extensively studied for their potential to reverse P-gp-mediated drug efflux.
Executive Summary of In Vitro Potency
Zosuquidar consistently demonstrates higher potency and greater specificity as a P-gp inhibitor compared to this compound in various in vitro models. As a third-generation inhibitor, zosuquidar was developed to overcome the limitations of earlier compounds, exhibiting potent P-gp inhibition at nanomolar concentrations with reduced off-target effects.
Data Presentation: Quantitative Comparison of Potency
The following tables summarize the in vitro potency of this compound and zosuquidar from various studies. It is important to note that direct comparison of IC50 and Ki values across different studies can be challenging due to variations in experimental conditions, including cell lines, substrates, and assay methodologies.
Table 1: IC50 and Ki Values for Zosuquidar
| Assay Type | Cell Line/System | Substrate | IC50/Ki | Reference |
| Cell-free assay | - | - | Ki: 60 nM | [1] |
| Resistance Reversal | SW-620/AD300 | Paclitaxel | IC50: 0.059 µM | [2] |
| Calcein-AM Assay | MDCKII-MDR1 | Calcein-AM | IC50: 6.56 ± 1.92 nM | [3] |
| Etoposide Permeability | Caco-2 | Etoposide | IC50: 1.53 ± 0.62 µM (serial dilution) | [3] |
| Etoposide Permeability | MDCKII-MDR1 | Etoposide | IC50: 2.85 ± 0.53 µM (serial dilution) | [3] |
Table 2: IC50 Values for this compound
| Assay Type | Cell Line/System | Substrate | IC50 | Reference |
| Resistance Reversal | SW-620 | Doxorubicin | 0.1 µM | [4] |
| Loperamide Transport | MDCK-MDR1 | Loperamide | 100 nM | [5] |
| Cytotoxicity | L929 | - | > 100 µM | [4] |
Mechanism of Action and Signaling Pathways
Both this compound and zosuquidar inhibit P-gp-mediated drug efflux, leading to increased intracellular concentrations of chemotherapeutic agents in resistant cells. Zosuquidar is a potent and highly selective modulator of P-gp.[6] It competitively inhibits the binding of P-gp substrates.[1] this compound, a non-immunosuppressive cyclosporin D analogue, also directly interacts with P-gp, likely interfering with its ATPase activity.[7]
The general mechanism of P-gp inhibition involves the binding of the inhibitor to the transporter, which prevents the efflux of substrate drugs. This restores the cytotoxic potential of anticancer drugs in multidrug-resistant cells.
Experimental Protocols
The in vitro potency of P-gp inhibitors is commonly assessed using several key experimental assays.
Calcein-AM Efflux Assay
This assay utilizes the non-fluorescent compound Calcein-AM, which is a substrate of P-gp.
-
Principle: Calcein-AM readily enters cells and is converted by intracellular esterases into the fluorescent molecule calcein. In cells overexpressing P-gp, Calcein-AM is rapidly effluxed, resulting in low fluorescence. P-gp inhibitors block this efflux, leading to the intracellular accumulation of calcein and a corresponding increase in fluorescence.
-
General Protocol:
-
Cell Culture: P-gp-overexpressing cells (e.g., MDCKII-MDR1, Caco-2) are cultured to confluence in 96-well plates.
-
Incubation with Inhibitor: Cells are pre-incubated with varying concentrations of the test inhibitor (this compound or zosuquidar).
-
Addition of Calcein-AM: Calcein-AM is added to the wells and incubated for a defined period.
-
Fluorescence Measurement: The intracellular fluorescence of calcein is measured using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence in the presence of the inhibitor is used to determine the IC50 value.
-
Rhodamine 123 Efflux Assay
Rhodamine 123 is another fluorescent substrate of P-gp used to assess its function.
-
Principle: Similar to the Calcein-AM assay, Rhodamine 123 accumulates in cells. P-gp actively transports it out of the cell. Inhibition of P-gp leads to increased intracellular retention of Rhodamine 123.
-
General Protocol:
-
Cell Loading: Cells are loaded with Rhodamine 123.
-
Incubation with Inhibitor: The loaded cells are then incubated with different concentrations of the P-gp inhibitor.
-
Efflux Measurement: The amount of Rhodamine 123 retained in the cells is quantified, typically by flow cytometry or fluorescence microscopy.
-
Data Analysis: The IC50 is calculated based on the concentration of the inhibitor that causes 50% inhibition of Rhodamine 123 efflux.
-
Bidirectional Transport Assay
This assay provides a more comprehensive assessment of a compound's interaction with P-gp by measuring its transport across a polarized cell monolayer.
-
Principle: This assay measures the permeability of a P-gp substrate in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a cell monolayer (e.g., Caco-2 or MDCK-MDR1 cells) grown on a permeable support. A higher B-A transport compared to A-B transport indicates active efflux by P-gp. The effect of an inhibitor is measured by its ability to reduce the efflux ratio (Papp(B-A) / Papp(A-B)).
-
General Protocol:
-
Cell Monolayer Culture: Polarized cell monolayers are cultured on permeable supports (e.g., Transwell® inserts).
-
Transport Experiment: A known P-gp substrate (e.g., digoxin) is added to either the apical or basolateral chamber, with or without the test inhibitor.
-
Sample Collection: At various time points, samples are taken from the receiver chamber.
-
Quantification: The concentration of the substrate in the samples is quantified using methods like LC-MS/MS.
-
Data Analysis: The apparent permeability (Papp) in both directions is calculated, and the efflux ratio is determined to assess the inhibitory effect.
-
Conclusion
The in vitro data strongly indicate that zosuquidar is a more potent and specific P-gp inhibitor than this compound. Its development as a third-generation inhibitor successfully addressed some of the limitations of earlier compounds. While both agents have demonstrated the ability to reverse P-gp-mediated multidrug resistance in preclinical models, their clinical development has been challenging. Nevertheless, for in vitro research purposes, zosuquidar serves as a highly effective tool for studying P-gp function and for investigating strategies to overcome multidrug resistance. The experimental protocols outlined in this guide provide a framework for the consistent and reliable evaluation of P-gp inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Combinational Inhibition of P-Glycoprotein-Mediated Etoposide Transport by Zosuquidar and Polysorbate 20 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Optimization of dose and route of administration of the P‐glycoprotein inhibitor, this compound (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, elacridar (GF120918) as dual infusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PSC-833, a frontier in modulation of P-glycoprotein mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating P-gp Inhibition by Valspodar: A Comparative Guide to Fluorescent Substrates
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fluorescent substrates for validating the inhibition of P-glycoprotein (P-gp) by Valspodar. It includes supporting experimental data, detailed protocols, and visualizations to aid in the selection of the most suitable assay for your research needs.
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs. Validating the activity of P-gp inhibitors is crucial in overcoming MDR and improving drug efficacy. This compound (PSC-833) is a potent, second-generation P-gp inhibitor. Its ability to block P-gp-mediated efflux is commonly assessed using fluorescent substrates. This guide compares the performance of three widely used fluorescent substrates—Rhodamine 123, Calcein-AM, and JC-1—for validating P-gp inhibition by this compound.
Comparative Analysis of Fluorescent Substrates
The choice of fluorescent substrate can significantly impact the outcome and interpretation of a P-gp inhibition assay. The following table summarizes the key characteristics and performance of Rhodamine 123, Calcein-AM, and JC-1.
| Feature | Rhodamine 123 | Calcein-AM | JC-1 |
| Principle | A cationic fluorescent dye that accumulates in the mitochondria. Its efflux is mediated by P-gp. | A non-fluorescent, cell-permeable dye that is hydrolyzed by intracellular esterases to the fluorescent and cell-impermeable Calcein. Its efflux is mediated by P-gp. | A cationic dye that accumulates in mitochondria, forming red fluorescent J-aggregates in healthy mitochondria with high membrane potential. In cells with active P-gp, JC-1 is effluxed, preventing mitochondrial accumulation and resulting in green fluorescence. |
| Detection Method | Flow cytometry, fluorescence microscopy, plate reader. | Flow cytometry, fluorescence microscopy, plate reader. | Flow cytometry, fluorescence microscopy, plate reader. |
| Advantages | High sensitivity, well-established protocols.[1][2][3] | High-throughput screening (HTS) amenable, good signal-to-background ratio.[4][5] | Can simultaneously assess P-gp activity and mitochondrial membrane potential.[6] |
| Disadvantages | Can be influenced by mitochondrial membrane potential. Some cell types can efflux Rhodamine 123 through mechanisms other than P-gp.[7] | The assay's sensitivity can be dependent on the level of P-gp expression in the chosen cell line.[4] | Its use as a P-gp substrate can complicate the interpretation of mitochondrial membrane potential.[8] |
Quantitative Comparison of P-gp Inhibition by this compound
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a P-gp inhibitor. The following table presents a compilation of IC50 values for this compound and other common P-gp inhibitors, determined using different fluorescent substrates and cell lines.
| Inhibitor | Fluorescent Substrate | Cell Line | IC50 (µM) |
| This compound (PSC-833) | Rhodamine 123 | Human Leukemic Cells | More efficient than Cyclosporin A and Verapamil[3] |
| This compound (PSC-833) | Calcein-AM | MDR-CEM | Ranked as a potent modulator[5] |
| This compound (PSC-833) | Not Specified | MDA-MB-435mdr | 0.4 ± 0.02 (in reversing resistance to NSC 279836)[9] |
| Verapamil | Rhodamine 123 | MCF7R | 3.5 ± 0.5[1] |
| Cyclosporin A | Rhodamine 123 | MCF7R | 2.8 ± 0.4[1] |
| Elacridar | Rhodamine 123 | MCF7R | 0.05 ± 0.01[1] |
| Verapamil | Calcein-AM | NIH 3T3/ABCB1 | ~10[10] |
| Cyclosporin A | Calcein-AM | NIH 3T3/ABCB1 | ~1[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for assessing P-gp inhibition by this compound using Rhodamine 123, Calcein-AM, and JC-1.
Rhodamine 123 Efflux Assay
This protocol is adapted from established methods for measuring P-gp activity.[1][3]
Materials:
-
P-gp-overexpressing cells (e.g., MCF7/ADR) and parental cells (e.g., MCF7)
-
Rhodamine 123
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Seed P-gp-overexpressing and parental cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or a vehicle control in serum-free medium for 1 hour at 37°C.
-
Add Rhodamine 123 (final concentration of 1-5 µM) to all wells and incubate for an additional 30-60 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Add fresh, pre-warmed complete medium and incubate for another 30-60 minutes to allow for dye efflux.
-
Harvest the cells and resuspend them in PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (Excitation: 488 nm, Emission: 525 nm) or a fluorescence plate reader.
-
Calculate the inhibition of Rhodamine 123 efflux by comparing the fluorescence in this compound-treated cells to the vehicle-treated control.
Calcein-AM Retention Assay
This protocol is based on the principle of intracellular cleavage of Calcein-AM to fluorescent Calcein.[4][5][11]
Materials:
-
P-gp-overexpressing cells and parental cells
-
Calcein-AM
-
This compound
-
Complete cell culture medium
-
PBS
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Wash the cells once with PBS.
-
Pre-incubate the cells with a range of this compound concentrations (e.g., 0.1 to 10 µM) or vehicle control in PBS for 15-30 minutes at 37°C.
-
Add Calcein-AM (final concentration of 0.25-1 µM) to each well and incubate for 30 minutes at 37°C.
-
Stop the reaction by washing the cells three times with ice-cold PBS.
-
Add PBS to each well and measure the intracellular Calcein fluorescence using a fluorescence plate reader (Excitation: 494 nm, Emission: 517 nm) or a flow cytometer.
-
Determine the increase in Calcein retention in the presence of this compound compared to the control.
JC-1 Functional Assay for P-gp
This protocol utilizes the dual fluorescence properties of JC-1 to assess P-gp function.
Materials:
-
P-gp-overexpressing cells and parental cells
-
JC-1
-
This compound
-
Complete cell culture medium
-
PBS
-
Flow cytometer with detectors for green (FITC) and red (PE) fluorescence
Procedure:
-
Harvest and wash the cells twice with PBS.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in pre-warmed medium.
-
Add various concentrations of this compound or a vehicle control and pre-incubate for 15 minutes at 37°C.
-
Add JC-1 (final concentration of 1-5 µM) and incubate for an additional 15-30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS for immediate analysis by flow cytometry.
-
Acquire data in both the green (FL1) and red (FL2) channels.
-
Analyze the shift in fluorescence from red to green in P-gp-overexpressing cells and its reversal by this compound.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the mechanism of P-gp mediated efflux and a typical experimental workflow for its inhibition.
Caption: P-gp actively transports fluorescent substrates out of the cell, an ATP-dependent process. This compound inhibits this efflux.
Caption: A generalized workflow for assessing P-gp inhibition using fluorescent substrates.
By providing a comprehensive comparison of fluorescent substrates, quantitative data, detailed protocols, and clear visualizations, this guide aims to equip researchers with the necessary tools to confidently validate P-gp inhibition by this compound and other potential inhibitors, ultimately contributing to the advancement of drug development and overcoming multidrug resistance.
References
- 1. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Is rhodamine 123 an appropriate fluorescent probe to assess P-glycoprotein mediated multidrug resistance in vinblastine-resistant CHO cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Head-to-Head Comparison of First and Second-Generation P-glycoprotein Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, overcoming P-glycoprotein (P-gp) mediated multidrug resistance (MDR) is a critical challenge. This guide provides an objective, data-driven comparison of first and second-generation P-gp inhibitors, offering insights into their efficacy, specificity, and experimental evaluation.
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, acts as a cellular efflux pump, actively transporting a wide range of xenobiotics, including many chemotherapeutic agents, out of cells.[1] This process can significantly reduce the intracellular concentration of drugs, leading to therapeutic failure. The development of P-gp inhibitors aims to counteract this resistance mechanism. These inhibitors are broadly classified into generations based on their specificity, affinity, and toxicity.[2]
This guide focuses on a direct comparison of the first and second-generation P-gp inhibitors, providing quantitative data from key experimental assays, detailed protocols for their evaluation, and visual representations of the underlying mechanisms and workflows.
Quantitative Comparison of P-gp Inhibitors
The following tables summarize the key characteristics and experimentally determined inhibitory potencies of representative first and second-generation P-gp inhibitors.
Table 1: General Characteristics of First and Second-Generation P-gp Inhibitors
| Feature | First-Generation Inhibitors | Second-Generation Inhibitors |
| Primary Use | Developed for other therapeutic indications (e.g., calcium channel blockers, immunosuppressants) | Specifically developed as P-gp inhibitors |
| Specificity for P-gp | Low; often interact with other transporters and enzymes | Higher than first-generation, but can still interact with other molecules like CYP3A4 |
| Affinity for P-gp | Low to moderate | High |
| Toxicity | High at concentrations required for P-gp inhibition, often related to their primary pharmacological effect | Lower intrinsic toxicity compared to the first generation |
| Examples | Verapamil, Cyclosporine A, Quinidine | Dexverapamil, Valspodar (PSC 833) |
Table 2: Comparative Efficacy of P-gp Inhibitors (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor. The data below is compiled from various in vitro studies. It is important to note that IC50 values can vary depending on the experimental conditions, including the cell line, P-gp substrate used, and the specific assay protocol.
| Inhibitor | Generation | P-gp Substrate | Cell Line | IC50 (µM) | Reference |
| Verapamil | First | Digoxin | Caco-2 | 1.1 | [3] |
| Cyclosporine A | First | Doxorubicin | LLC-GA5-COL150 | 3.66 | [4] |
| Cyclosporine A | First | Vinblastine | LLC-GA5-COL150 | 5.10 | [4] |
| Dexverapamil | Second | - | - | Reduced potency vs. Verapamil | [5] |
| This compound (PSC 833) | Second | Doxorubicin | LLC-GA5-COL150 | 0.29 | [4] |
| This compound (PSC 833) | Second | Vinblastine | LLC-GA5-COL150 | 1.06 | [4] |
Note: A direct IC50 value for Dexverapamil under the same conditions as Verapamil was not available in the reviewed literature, but it is consistently reported to have lower potency.
Key Experimental Protocols for Evaluating P-gp Inhibitors
The following are detailed methodologies for commonly used in vitro assays to assess the inhibitory activity of compounds against P-gp.
Caco-2 Bidirectional Permeability Assay
This assay is considered the gold standard for assessing a compound's potential to be a P-gp substrate or inhibitor.
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer with tight junctions when cultured on a semi-permeable membrane, mimicking the intestinal epithelium. The transport of a known P-gp substrate (e.g., digoxin) is measured in both directions across this monolayer: from the apical (A) to the basolateral (B) side and from the B to the A side. P-gp-mediated efflux results in a higher B to A transport. The assay is then repeated in the presence of the test inhibitor to determine its effect on this efflux.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and monolayer formation. Monolayer integrity is verified by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment:
-
The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
The P-gp substrate (e.g., [³H]-digoxin) is added to either the apical (for A to B transport) or basolateral (for B to A transport) chamber.
-
For inhibition studies, the test compound is pre-incubated with the cells before the addition of the P-gp substrate.
-
Samples are taken from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
-
Quantification: The concentration of the P-gp substrate in the samples is determined using an appropriate analytical method, such as liquid scintillation counting for radiolabeled substrates or LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A to B and B to A directions. The efflux ratio (ER) is calculated as Papp (B to A) / Papp (A to B). A significant reduction in the ER in the presence of the test compound indicates P-gp inhibition. The IC50 value can be determined by testing a range of inhibitor concentrations.
Rhodamine 123 Accumulation Assay
This is a fluorescence-based assay that provides a rapid assessment of P-gp inhibition.
Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, the intracellular accumulation of Rhodamine 123 is low due to active efflux. P-gp inhibitors block this efflux, leading to an increase in intracellular fluorescence.
Protocol:
-
Cell Seeding: P-gp-overexpressing cells (e.g., MCF7/ADR) are seeded in a multi-well plate.
-
Incubation: The cells are incubated with Rhodamine 123 in the presence and absence of the test inhibitor at various concentrations.
-
Washing: After incubation, the cells are washed with a cold buffer to remove extracellular Rhodamine 123.
-
Lysis and Fluorescence Measurement: The cells are lysed, and the intracellular fluorescence is measured using a fluorescence plate reader.
-
Data Analysis: The increase in intracellular fluorescence in the presence of the inhibitor is used to determine its inhibitory potency (IC50).
P-gp ATPase Activity Assay
This assay directly measures the effect of a compound on the ATP hydrolysis activity of P-gp.
Principle: P-gp utilizes the energy from ATP hydrolysis to transport its substrates. The rate of ATP hydrolysis is often stimulated in the presence of P-gp substrates. P-gp inhibitors can modulate this ATPase activity.
Protocol:
-
Membrane Preparation: Membrane vesicles containing high concentrations of P-gp are prepared from P-gp-overexpressing cells.
-
Assay Reaction: The membrane vesicles are incubated with the test compound and ATP.
-
Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: The change in ATPase activity in the presence of the test compound compared to the basal activity is determined. A decrease in verapamil-stimulated ATPase activity, for example, would indicate inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.
The diagram above illustrates the process of P-gp mediated drug efflux. A drug molecule binds to P-gp, which then utilizes the energy from ATP hydrolysis to transport the drug out of the cell. P-gp inhibitors can block this process by binding to the transporter.
This workflow outlines a typical screening cascade for identifying and characterizing novel P-gp inhibitors, starting from a large compound library and progressing through various in vitro assays to identify lead candidates for further development.
Conclusion
The evolution from first to second-generation P-gp inhibitors marked a significant step towards developing more specific and less toxic agents to combat multidrug resistance. While first-generation inhibitors demonstrated the potential of P-gp inhibition, their clinical utility was hampered by off-target effects and the high doses required. Second-generation inhibitors offered improved potency and a better safety profile, as evidenced by the significantly lower IC50 values of compounds like this compound compared to their predecessors.
However, challenges remain, including interactions with other drug-metabolizing enzymes and transporters. Despite these hurdles, the continued investigation into P-gp inhibition, guided by robust in vitro and in vivo experimental models, is crucial for the development of effective strategies to overcome multidrug resistance in cancer and other diseases. This guide provides a foundational understanding and practical methodologies for researchers dedicated to this critical area of drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Three decades of P-gp inhibitors: skimming through several generations and scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of a cyclosporin derivative, SDZ PSC 833, on transport of doxorubicin and vinblastine via human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 5. Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the impact of Valspodar on mitochondrial function compared to other inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Valspodar's Effects on Mitochondrial Function Alongside Other Key Mitochondrial Inhibitors.
This compound (PSC 833), a non-immunosuppressive derivative of cyclosporin A, is primarily recognized for its potent inhibition of P-glycoprotein (P-gp), a key player in multidrug resistance in cancer therapy. While its role in sensitizing cancer cells to chemotherapeutics is well-documented, its direct impact on mitochondrial function is less characterized. This guide provides a comparative assessment of this compound's effects on mitochondria against a panel of well-known mitochondrial inhibitors, supported by available experimental data and detailed protocols.
Mechanism of Action: A Comparative Overview
This compound's interaction with mitochondria appears to be linked to its structural similarity to Cyclosporin A (CsA), a known modulator of the mitochondrial permeability transition pore (mPTP). The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening can lead to mitochondrial swelling, depolarization, and ultimately, cell death.
In contrast, other mitochondrial inhibitors target specific components of the electron transport chain (ETC) or ATP synthesis machinery. This guide will compare this compound to the following inhibitors:
-
Cyclosporin A (CsA): A direct structural analog of this compound, known to inhibit the mPTP by binding to cyclophilin D.
-
Rotenone: An inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the ETC.
-
Antimycin A: An inhibitor of Complex III (ubiquinol:cytochrome c oxidoreductase) of the ETC.
-
Oligomycin: An inhibitor of ATP synthase (Complex V) by blocking its proton channel.
-
SF6847: A potent protonophore uncoupler that dissipates the mitochondrial membrane potential.
Comparative Data on Mitochondrial Function
The following tables summarize the available quantitative data on the effects of this compound and other inhibitors on key parameters of mitochondrial function. It is important to note that direct comparative studies involving this compound and a wide range of mitochondrial inhibitors are limited. Much of the data for this compound's direct mitochondrial effects are inferred from studies focused on its P-gp inhibitory role.
| Inhibitor | Target | Effect on Mitochondrial Membrane Potential (ΔΨm) | Reference |
| This compound | P-glycoprotein, potential mPTP modulation | Induces mitochondrial depolarization | [1] |
| Cyclosporin A | Mitochondrial Permeability Transition Pore (mPTP) via Cyclophilin D | Inhibits Ca2+-induced mPTP opening and subsequent depolarization. Can prevent mitochondrial swelling. | [2][3] |
| Rotenone | ETC Complex I | Induces hyperpolarization at low concentrations, followed by depolarization at higher, toxic concentrations. IC50 for inhibition of complex I varies from 0.1 nM to 100 nM depending on the system. | [4] |
| Antimycin A | ETC Complex III | Decreases ΔΨm. | [5] |
| Oligomycin | ATP Synthase (Complex V) | Can induce a moderate decrease or an increase in ΔΨm depending on the cell line's reliance on glycolysis. | [5] |
| SF6847 | Protonophore (Uncoupler) | Potently dissipates ΔΨm. | [6] |
| Inhibitor | Effect on Oxygen Consumption Rate (OCR) | IC50 / Effective Concentration | Cell Type | Reference |
| This compound | Data not readily available | - | - | |
| Cyclosporin A | Can preserve mitochondrial respiration in the context of ischemia-reperfusion injury by preventing mPTP opening. | 0.2 µM showed protective effects in rat hearts. | Rat Cardiomyocytes | [2] |
| Rotenone | Inhibits Complex I-driven respiration. | IC50 varies widely (nM to µM range) depending on the experimental setup. | Various | [4] |
| Antimycin A | Inhibits Complex III-driven respiration. | IC50 of ~15.97 nmol/dm³ for cell survival in HepG2 cells. | HepG2 | [7] |
| Oligomycin | Inhibits ATP synthase-linked respiration (State 3). | IC50 of ~100 nM in MCF7 cells and ~5-10 µM in MDA-MB-231 cells for mammosphere formation. | MCF7, MDA-MB-231 | [8] |
| SF6847 | Stimulates (uncouples) respiration at low concentrations. | Complete uncoupling observed at less than 0.2 molecules per respiratory chain. | Rat Liver Mitochondria | [9] |
| Inhibitor | Effect on ATP Production | IC50 / Effective Concentration | Cell Type | Reference |
| This compound | Data not readily available | - | - | |
| Cyclosporin A | Can preserve ATP synthesis by preventing mPTP-mediated mitochondrial dysfunction. | - | - | |
| Rotenone | Inhibits ATP production linked to Complex I substrates. | IC50 of 25 nM for inhibition of succinyl-CoA biosynthesis in SH-SY5Y cells. | SH-SY5Y | [1] |
| Antimycin A | Inhibits ATP production. | Decreased ATP levels in HepG2 cells at 1 nmol/dm³. | HepG2 | [7] |
| Oligomycin | Directly inhibits ATP synthase. | Potent inhibitor with effects in the nM to low µM range. | Various | [8][10] |
| SF6847 | Inhibits ATP synthesis by uncoupling respiration. | - | - |
| Inhibitor | Effect on Cell Viability (Cytotoxicity) | IC50 | Cell Type | Reference |
| This compound | Exhibits cytotoxic activity at clinically achievable concentrations. | - | Breast, leukemia, and prostate cancer cell lines | [11] |
| Cyclosporin A | Exhibits cytotoxic activity at clinically achievable concentrations. | - | Breast, leukemia, and prostate cancer cell lines | [11] |
| Rotenone | Induces cell death. | 56.15 nmol/dm³ | HepG2 | [7] |
| Antimycin A | Induces cell death. | 15.97 nmol/dm³ | HepG2 | [7] |
| Oligomycin | Reduces cell growth and survival. | - | H9c2 | [12] |
| SF6847 | Toxic at higher concentrations due to complete uncoupling. | - | - |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanisms of action of this compound and other mitochondrial inhibitors.
Caption: Experimental workflow for measuring Oxygen Consumption Rate (OCR).
Caption: Workflow for bioluminescence-based ATP production assay.
Detailed Experimental Protocols
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.
Protocol:
-
Cell Preparation: Seed cells in a multi-well plate and culture to the desired confluency.
-
Treatment: Treat cells with this compound or other inhibitors at various concentrations for the desired time. Include a vehicle control and a positive control for depolarization (e.g., CCCP).
-
JC-1 Staining:
-
Prepare a 200 µM JC-1 stock solution in DMSO.
-
Dilute the JC-1 stock solution to a final working concentration of 2 µM in pre-warmed cell culture medium.
-
Remove the treatment medium from the cells and add the JC-1 staining solution.
-
Incubate at 37°C in a CO2 incubator for 15-30 minutes.
-
-
Washing:
-
Remove the staining solution and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
-
Analysis:
-
Flow Cytometry: Resuspend the cells in PBS and analyze using a flow cytometer. Detect green fluorescence (monomers) in the FITC channel and red fluorescence (aggregates) in the PE channel.
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filters for red and green fluorescence.
-
Plate Reader: Measure the fluorescence intensity at the respective excitation/emission wavelengths for red and green fluorescence.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.[7][8][13][14]
Measurement of Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer
Principle: The Seahorse XF Analyzer measures the rate of oxygen consumption in real-time from live cells in a multi-well plate, providing a profile of mitochondrial respiration.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Medium Preparation: Prepare the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm it to 37°C.
-
Cell Preparation for Assay:
-
Remove the culture medium from the cells and wash with the pre-warmed assay medium.
-
Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow temperature and pH to equilibrate.
-
-
Inhibitor Loading: Load the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) and the compound of interest (e.g., this compound) into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate.
-
Run the assay protocol, which will sequentially inject the inhibitors and measure the OCR at each stage:
-
Basal Respiration: OCR before any injections.
-
ATP-linked Respiration: After injection of Oligomycin.
-
Maximal Respiration: After injection of FCCP.
-
Non-mitochondrial Respiration: After injection of Rotenone and Antimycin A.
-
-
-
Data Analysis: The Seahorse software calculates the key parameters of mitochondrial respiration from the OCR measurements.[1][4][5]
Measurement of ATP Production using a Bioluminescence Assay
Principle: This assay is based on the ATP-dependent reaction catalyzed by luciferase, which produces light. The amount of light emitted is directly proportional to the ATP concentration.
Protocol:
-
Cell Culture and Treatment: Culture cells in a white-walled 96-well plate and treat with this compound or other inhibitors for the desired duration.
-
Cell Lysis: Add a cell lysis reagent to each well to release the intracellular ATP.
-
Luciferase Reaction: Add a luciferin/luciferase reagent to each well.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Generate an ATP standard curve to determine the absolute ATP concentration in the samples. Normalize the ATP levels to the cell number or protein concentration.[2][15][16][17][18]
Mitochondrial Swelling Assay
Principle: The opening of the mitochondrial permeability transition pore (mPTP) leads to an influx of solutes and water into the mitochondrial matrix, causing the mitochondria to swell. This swelling can be monitored by measuring the decrease in light absorbance at 540 nm of a mitochondrial suspension.
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues by differential centrifugation.
-
Assay Buffer: Prepare a swelling buffer (e.g., containing sucrose, mannitol, HEPES, succinate, and rotenone).
-
Measurement:
-
Resuspend the isolated mitochondria in the swelling buffer in a cuvette or a 96-well plate.
-
Place the sample in a spectrophotometer or plate reader set to measure absorbance at 540 nm.
-
Record the baseline absorbance.
-
Induce mPTP opening by adding a Ca2+ salt (e.g., CaCl2).
-
Monitor the decrease in absorbance over time.
-
-
Inhibitor Testing: To test the effect of inhibitors like this compound or Cyclosporin A, pre-incubate the mitochondria with the inhibitor before adding the Ca2+ challenge.
-
Data Analysis: A slower rate of absorbance decrease in the presence of an inhibitor indicates inhibition of mPTP opening and mitochondrial swelling.[9][19][20][21]
Conclusion
While this compound's primary role as a P-glycoprotein inhibitor is well-established, its direct effects on mitochondrial function are an area requiring further investigation. The available data suggests that this compound can induce mitochondrial depolarization, a characteristic shared with several known mitochondrial toxins. Its structural similarity to Cyclosporin A points towards a potential interaction with the mitochondrial permeability transition pore.
To provide a more definitive comparison, further studies are needed to quantify the impact of this compound on key bioenergetic parameters such as oxygen consumption rate and ATP production, and to determine its IC50 values for these effects. Such data would be invaluable for a comprehensive risk-benefit assessment of this compound in clinical applications and for understanding its off-target effects. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies.
References
- 1. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclosporin A binding to mitochondrial cyclophilin inhibits the permeability transition pore and protects hearts from ischaemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Comparison of the effect of mitochondrial inhibitors on mitochondrial membrane potential in two different cell lines using flow cytometry and spectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Some biochemical and physiochemical properties of the potent uncoupler SF 6847 (3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Use Respiratory Chain Inhibitors in Toxicology Studies—Whole-Cell Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. On the stoichiometry between uncouplers of oxidative phosphorylation and respiratory chains. The catalytic action of SF 6847 (3,5-di-tert-butyl-4-hydroxy-benzylidenemalononitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agscientific.com [agscientific.com]
- 11. A reexamination of PSC 833 (this compound) as a cytotoxic agent and in combination with anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Dynamic Modeling of Mitochondrial Membrane Potential Upon Exposure to Mitochondrial Inhibitors [frontiersin.org]
- 14. Dynamic Modeling of Mitochondrial Membrane Potential Upon Exposure to Mitochondrial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimycin A induces death of the human pulmonary fibroblast cells via ROS increase and GSH depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antimycin A as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative analysis of mitochondrial membrane potential heterogeneity in unsynchronized and synchronized cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Desensitization of the permeability transition pore by cyclosporin a prevents activation of the mitochondrial apoptotic pathway and liver damage by tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Multiple Actions of Rotenone, an Inhibitor of Mitochondrial Respiratory Chain, on Ionic Currents and Miniature End-Plate Potential in Mouse Hippocampal (mHippoE-14) Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. gap-26.com [gap-26.com]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Valspodar: Comprehensive Procedures for Safe Disposal
Valspodar (also known as PSC-833) is a non-immunosuppressive cyclosporin analog investigated for its role as a potent P-glycoprotein (P-gp) inhibitor to reverse multidrug resistance in cancer therapy.[1][2] Due to its chemical properties and biological activity, proper handling and disposal are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This document provides essential safety information and detailed logistical procedures for the disposal of this compound in a research setting.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3] Under fire conditions, it may decompose and emit toxic fumes.[3] Therefore, strict adherence to safety protocols is mandatory.
Table 1: Summary of this compound Hazards
| Hazard Category | Description |
| Physical Hazard | Combustible Solid.[1] |
| Health Hazards | Harmful if swallowed.[3] Can cause nerve damage.[4] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[3] |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents.[3] |
Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields.[5]
-
Skin Protection: Chemical-impermeable gloves and fire/flame resistant, impervious clothing.[5]
-
Respiratory Protection: A full-face respirator should be used if exposure limits are exceeded or if dust/aerosols are generated.[5]
Disposal Parameters
As an investigational drug, this compound waste is considered hazardous and must be disposed of through a licensed chemical destruction facility.[3][5] The primary method for disposal is controlled incineration.[5] While specific degradation studies outlining precise parameters for this compound are not publicly available, general regulatory guidelines for the incineration of non-halogenated chemical waste provide a baseline for its destruction.
Table 2: General Disposal and Incineration Parameters
| Parameter | Guideline/Value | Notes |
| Disposal Method | Licensed Hazardous Waste Incineration | Do not dispose of in standard trash or down the drain.[5] |
| Incineration Temperature | ≥ 850 °C | General requirement for non-halogenated organic waste to ensure complete destruction. This compound (C₆₃H₁₁₁N₁₁O₁₂) is a non-halogenated peptide.[6] |
| Incineration Residence Time | ≥ 2 seconds | General requirement to ensure complete combustion of gases. |
| Sewer System Discharge | Prohibited | Prevents contamination of waterways due to high aquatic toxicity.[3][5] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocol outlines the standard procedure for the collection and disposal of this compound waste from a laboratory setting. This process must be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and federal/local regulations.
1. Waste Segregation and Collection
-
Identify all waste streams containing this compound, including pure (unused) product, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials.
-
Collect all this compound waste in a designated, compatible hazardous waste container. The container must be chemically resistant, leak-proof, and have a secure, tight-fitting lid.[7][8]
2. Container Labeling and Storage
-
Obtain official HAZARDOUS WASTE labels from your institution's EHS department.[7]
-
Affix a completed label to the waste container. The label must include:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the control of the laboratory personnel.[7][9]
3. Disposal of Contaminated Materials
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.[10]
-
PPE and Labware: Contaminated gloves, bench paper, and disposable labware should be collected in the designated this compound hazardous waste container.[7]
-
Glassware: Reusable glassware must be decontaminated. A triple rinse with a suitable solvent (e.g., ethanol) is a common practice. The rinsate must be collected and disposed of as hazardous waste.
4. Disposal of Empty Containers
-
A container that held this compound is considered "empty" only after all contents have been removed by standard practices.[11]
-
To render the container non-hazardous, it should be triple-rinsed with an appropriate solvent. The rinsate from this process must be collected and managed as hazardous waste.[11]
-
Once properly rinsed, deface the original label on the container before recycling or discarding it as non-hazardous waste, in accordance with institutional policy.[11]
5. Arranging for Final Disposal
-
Keep the hazardous waste container sealed at all times, except when adding waste.[9]
-
When the container is full, or if waste has been accumulated for a period approaching your institution's limit (e.g., 12 months), submit a chemical waste pickup request to your EHS department.[7][9]
-
EHS personnel will then transport the waste for final disposal at a licensed hazardous waste management facility.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the key processes associated with this compound's handling and mechanism of action.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Mechanism of P-glycoprotein (P-gp) inhibition by this compound.
References
- 1. ≥98% (HPLC), P-glycoprotein (MDR1) inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound(PSC833)|121584-18-7|MSDS [dcchemicals.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | C63H111N11O12 | CID 5281884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. odu.edu [odu.edu]
- 8. documents.uow.edu.au [documents.uow.edu.au]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Valspodar
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Valspodar is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheets and guidelines for managing cytotoxic compounds.[1][2]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile), inspected before use. | To prevent skin contact and absorption.[1][2] |
| Eye Protection | Tightly fitting safety goggles with side-shields. | To protect eyes from splashes or dust particles.[2] |
| Skin and Body | Fire/flame resistant and impervious clothing, such as a lab coat or gown. | To protect skin and clothing from contamination.[1][2] |
| Respiratory | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. A suitable respirator is recommended in general. | To prevent inhalation of dust or aerosols, especially when handling the powdered form of the compound.[1] |
Operational Plan for Handling this compound
A systematic workflow is crucial to safely handle this compound from receipt to disposal. The following diagram illustrates the key steps.
Detailed Experimental Protocol for Handling
-
Preparation :
-
Upon receipt, store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[2]
-
Before handling, put on all required PPE as specified in the table above.
-
Prepare the workspace in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure and prevent the formation of dust and aerosols.[2]
-
-
Handling :
-
Cleanup :
-
Following the experiment, decontaminate all surfaces and equipment.
-
Collect all waste materials, including contaminated PPE, and place them in suitable, closed containers for disposal.[2]
-
Properly remove and dispose of PPE.
-
Emergency and Disposal Plan
Emergency Procedures in Case of Exposure
In the event of accidental exposure to this compound, immediate action is critical. The following diagram outlines the necessary first aid steps.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
